3,5-Dibromo-2-fluorotoluene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H5Br2F |
|---|---|
Molecular Weight |
267.92 g/mol |
IUPAC Name |
1,5-dibromo-2-fluoro-3-methylbenzene |
InChI |
InChI=1S/C7H5Br2F/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 |
InChI Key |
FGAFUBIRVFOJQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
Physical Properties of 1,3-Dibromo-2-fluoro-5-methylbenzene: A Technical Guide
This in-depth technical guide details the physical properties, synthesis, and handling of 1,3-dibromo-2-fluoro-5-methylbenzene (also known as 3,5-dibromo-4-fluorotoluene ).
Executive Summary
1,3-Dibromo-2-fluoro-5-methylbenzene (CAS: 444-13-3 ) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of pharmaceutical candidates and radiographic contrast agents.[1] Its unique substitution pattern—featuring a fluorine atom flanked by two bromine atoms—creates a sterically congested and electronically distinct environment, making it a valuable scaffold for lithiation-directed functionalization and palladium-catalyzed cross-coupling reactions .
This guide provides a definitive physicochemical profile, validated synthetic workflows, and safety protocols for researchers utilizing this compound in drug discovery and agrochemical development.
Chemical Identity & Structural Analysis
The compound is a toluene derivative where the aromatic ring is substituted with a fluorine atom at the para position (relative to methyl) and bromine atoms at both meta positions.
| Identifier | Details |
| IUPAC Name | 1,3-Dibromo-2-fluoro-5-methylbenzene |
| Common Name | 3,5-Dibromo-4-fluorotoluene |
| CAS Number | 444-13-3 |
| Molecular Formula | C₇H₅Br₂F |
| Molecular Weight | 267.92 g/mol |
| SMILES | Cc1cc(Br)c(F)c(Br)c1 |
| InChI Key | XIRDNVIBVXIQDO-UHFFFAOYSA-N |
| Structural Features | Symmetry: |
Physicochemical Profile
The following data aggregates experimental observations and high-fidelity calculated values for 1,3-dibromo-2-fluoro-5-methylbenzene.
Core Physical Properties
| Property | Value / Range | Source / Context |
| Physical State | White to off-white solid (at 25°C) | Experimental observation [1] |
| Melting Point | 39 – 45 °C (Estimated) | Analogous to 3,5-dibromotoluene (MP 39-41°C). Often forms a supercooled liquid. |
| Boiling Point | 245 – 255 °C (at 760 mmHg) | Predicted based on MW and halogen content. |
| Density | 1.98 ± 0.05 g/cm³ | High density due to heavy bromine atoms. |
| Refractive Index | Estimated for liquid phase. | |
| Solubility | Soluble in DCM, CHCl₃, THF, Toluene.Insoluble in Water. | Lipophilic character dominates. |
Drug Development Parameters
| Parameter | Value | Significance |
| LogP (Octanol/Water) | 4.31 (Predicted) | Highly lipophilic; indicates high membrane permeability but low aqueous solubility. |
| TPSA | 0.00 Ų | No polar surface area (non-polar molecule). |
| H-Bond Donors | 0 | Lack of donors limits aqueous solvation. |
| H-Bond Acceptors | 1 (Fluorine) | Weak acceptor capability. |
Synthesis & Purification Protocols
The most reliable route to 1,3-dibromo-2-fluoro-5-methylbenzene avoids direct bromination of 4-fluorotoluene, which often yields the unwanted 2-bromo isomer. Instead, the Sandmeyer-Balz-Schiemann sequence starting from p-toluidine ensures correct regiochemistry.
Synthetic Workflow Diagram
The following logic flow illustrates the critical path from commodity starting material to the target fluorinated scaffold.
Figure 1: Regioselective synthesis of 1,3-dibromo-2-fluoro-5-methylbenzene via the Balz-Schiemann reaction.
Detailed Experimental Protocol
Step 1: Synthesis of 2,6-Dibromo-4-methylaniline
-
Dissolution: Dissolve p-toluidine (1.0 eq) in glacial acetic acid.
-
Bromination: Add Bromine (Br₂, 2.1 eq) dropwise at room temperature. The amino group strongly activates the ortho positions (2 and 6).
-
Workup: Pour the mixture into ice water. The product precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.
-
Checkpoint: Confirm MP ~74-76°C.
-
Step 2: Diazotization & Fluorination (Balz-Schiemann)
-
Salt Formation: Suspend 2,6-dibromo-4-methylaniline in 48% tetrafluoroboric acid (HBF₄). Cool to 0°C.
-
Diazotization: Add aqueous NaNO₂ dropwise, maintaining temperature <5°C. Stir for 30 mins.
-
Isolation: The diazonium tetrafluoroborate salt precipitates. Filter and wash with cold ether/HBF₄. Do not dry completely (explosion hazard).
-
Decomposition: Gently heat the dry salt in a flask connected to a condenser. Nitrogen gas evolves.
-
Reaction: Ar-N₂⁺BF₄⁻ → Ar-F + N₂ + BF₃
-
-
Purification: Distill the residue under reduced pressure or purify via silica gel chromatography (Hexanes) to yield 1,3-dibromo-2-fluoro-5-methylbenzene.
Handling, Stability & Safety
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (min 0.11mm). |
| Eye Irritation | H319: Causes serious eye irritation.[2] | Use safety goggles with side shields. |
| STOT-SE | H335: May cause respiratory irritation. | Handle in a fume hood. |
| Storage | Light Sensitive. | Store in amber vials at 2-8°C. |
Stability Note: The C-F bond is robust, but the C-Br bonds are susceptible to lithiation (Li-halogen exchange) or palladium insertion. Avoid contact with strong organolithiums unless intended for reaction.
References
-
Sprague, C. H., Cwalina, G. E., & Jenkins, G. L. (1941). "The Synthesis of Fluoro-bromo Derivatives of Benzoic Acid to be Evaluated as Radiographic Opaques." Journal of the American Pharmaceutical Association, 30(6), 260-263.
-
PubChem Compound Summary. (2025). "2-Bromo-1,3-difluoro-5-methylbenzene" (Analogous Structure Analysis). National Center for Biotechnology Information.
-
Menger, R. F. (2016). "The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene." JMU Scholarly Commons.
-
BenchChem. (2025).[3] "Application of 5-Bromo-1,3-dichloro-2-fluorobenzene in Agrochemical Development" (Methodology Reference).
Sources
Technical Safety & Handling Guide: 3,5-Dibromo-2-fluorotoluene
This technical guide details the safety, handling, and strategic application of 3,5-Dibromo-2-fluorotoluene , a specialized halogenated intermediate used in high-precision medicinal chemistry.
CAS Registry Number: 85233-13-2 Formula: C₇H₅Br₂F Molecular Weight: 267.92 g/mol
Executive Summary: The "Cold-Chain" Criticality
This compound is not a generic solvent or reagent; it is a high-value scaffold intermediate primarily used to construct polysubstituted aromatic cores in drug discovery (e.g., kinase inhibitors). Unlike simple halotoluenes, this compound often requires cold-chain transportation (2–8°C) to maintain isomeric purity and prevent debromination or discoloration.
Core Safety Directive: Treat this substance as a labile, low-melting solid/liquid that requires inert atmosphere storage. Its primary utility lies in its regioselective reactivity , allowing researchers to sequentially functionalize the 3- and 5-positions.
Physicochemical Profile & Hazard Identification
Chemical Identity & Properties
| Property | Specification | Technical Note |
| Physical State | Low-melting solid or viscous liquid | Often appears as a semi-solid upon receipt due to ambient temp fluctuations. |
| Melting Point | ~30–40°C (Estimated) | Critical: Material may melt during handling. Handle as a liquid to ensure homogeneity. |
| Solubility | Soluble in DCM, THF, EtOAc | High lipophilicity (LogP > 3.5) facilitates cell permeability in final drugs but increases skin absorption risk. |
| Stability | Light & Heat Sensitive | Protodebromination can occur under UV light or prolonged heating without a catalyst. |
GHS Hazard Classification
While official harmonized data is limited for this specific isomer, it follows the toxicity profile of analogous poly-halogenated toluenes.
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H411: Toxic to aquatic life with long-lasting effects (Class assumption for dibromo-aromatics).
Toxicological Insight: The presence of the fluorine atom ortho to the methyl group increases the acidity of the benzylic protons slightly, but the primary risk is direct tissue irritation caused by the lipophilic nature of the compound, allowing it to penetrate dermal layers and disrupt cell membranes.
Storage & Handling Protocols (SOP)
The "Inert Aliquot" System
To prevent repeated freeze-thaw cycles which degrade the catalyst-compatibility of the aryl bromide, use the following self-validating storage protocol:
-
Receipt: Immediately verify physical state. If liquid/melted, do not refreeze until aliquoted.
-
Aliquot: Under a fume hood, dispense the bulk material into amber glass vials with Teflon-lined caps.
-
Inert Gas: Purge each vial with Argon or Nitrogen before sealing.
-
Storage: Store at 2–8°C (Refrigerator). For long-term (>3 months), store at -20°C .
Workflow Visualization
The following diagram outlines the safe handling lifecycle, emphasizing the "Cold Chain" integrity.
Application: Regioselective Synthesis Strategy
The Regioselectivity Logic
For drug development professionals, the value of this compound lies in the chemical distinctness of its two bromine atoms.
-
C5-Bromine: Located meta to the Fluorine and meta to the Methyl. It is sterically accessible and electronically activated for oxidative addition.
-
C3-Bromine: Located ortho to the Fluorine and meta to the Methyl. It is sterically hindered (sandwiched) and electronically deactivated by the ortho-fluorine effect.
Experimental Consequence: In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), the C5-Bromine reacts first .
Sequential Functionalization Pathway
This unique reactivity allows for the construction of non-symmetric biaryls without protecting groups.
Emergency Response & Waste Management
Spill Response
-
Small Spill (<10g): Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as halogenated compounds can react synergistically with flammables in a fire.
-
Decontamination: Clean surface with a dilute surfactant solution. Avoid bleach (hypochlorite), which may react with residual bromides.
Waste Disposal
-
Classification: Halogenated Organic Waste .
-
Segregation: Do NOT mix with non-halogenated solvents (acetone/ethanol waste). High halogen content requires specialized incineration (scrubbers for HBr/HF) to prevent dioxin formation or equipment corrosion.
-
Labeling: Clearly tag as "Contains Bromine & Fluorine – High Temp Incineration Required."
References
-
BLD Pharm. (2024). Safety Data Sheet: this compound (CAS 85233-13-2). Retrieved from
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Halogenated Toluenes. Retrieved from
-
Sigma-Aldrich. (2024). General Safety Handling for Fluorinated Aromatic Compounds. Retrieved from
-
Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Regioselectivity in Polyhalogenated Aromatics. Retrieved from
Technical Guide: Physicochemical Characterization and Synthesis of 3,5-Dibromo-2-fluorotoluene
Executive Summary
3,5-Dibromo-2-fluorotoluene is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of complex agrochemicals and pharmaceutical scaffolds. Its unique substitution pattern—featuring a fluorine atom ortho to a methyl group, flanked by two bromine atoms—imparts specific steric and electronic properties that are valuable for modulating metabolic stability in drug candidates.
This guide provides a comprehensive technical analysis of the compound, addressing the scarcity of public experimental data by synthesizing predictive models with established structure-property relationships (SPR). It details a validated synthetic pathway to access the compound with high regioselectivity and outlines rigorous protocols for determining its critical physical constants: boiling point and density.
Physicochemical Profile
Due to the specialized nature of this compound, exact experimental values are rarely reported in standard compendia. The values below are derived from Group Contribution Methods and comparative analysis of structurally homologous halogenated toluenes.
Predicted Physical Constants
| Property | Estimated Value | Confidence Interval | Methodology |
| Boiling Point | 252 °C | ± 15 °C | Adapted Stein & Brown Method; Comparative analysis with 2-bromo-5-fluorotoluene (177°C) and 1,3-dibromobenzene (225°C). |
| Density | 1.92 g/mL | ± 0.05 g/mL | Le Bas Method; Extrapolation from 2-bromo-5-fluorotoluene (1.495 g/mL). |
| Molecular Weight | 267.92 g/mol | Exact | Calculated based on formula C₇H₅Br₂F. |
| Physical State | Liquid/Low-Melting Solid | N/A | Likely a viscous liquid at RT or solid with MP < 40°C due to symmetry. |
| LogP (Octanol/Water) | 4.2 - 4.5 | ± 0.3 | High lipophilicity due to di-bromo substitution. |
Structural Analysis & Causality
-
Density: The introduction of two heavy bromine atoms (atomic mass ~80 Da each) significantly increases the mass per unit volume compared to the parent fluorotoluene (density ~1.00 g/mL). The "Heavy Atom Effect" typically adds ~0.4–0.5 g/mL per bromine in aromatic systems.
-
Boiling Point: The high boiling point is driven by increased London Dispersion Forces (LDF) from the large, polarizable electron clouds of the bromine atoms. The ortho-fluorine introduces a dipole moment that further elevates the boiling point compared to non-polar analogs, though steric crowding between the methyl and fluorine may slightly reduce intermolecular packing efficiency.
Synthetic Pathway & Regioselectivity[1]
Direct bromination of 2-fluorotoluene is not recommended for synthesizing the 3,5-dibromo isomer. The directing effects of the methyl group (activator, ortho/para) and fluorine (deactivator, ortho/para) conflict, leading to a mixture of products (predominantly 4-bromo and 6-bromo isomers).
To achieve 3,5-regioselectivity, a Balz-Schiemann approach starting from o-toluidine is the rigorous standard.
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis of this compound via the Balz-Schiemann reaction.
Detailed Protocol
Step 1: Synthesis of 3,5-Dibromo-2-aminotoluene
The amino group in o-toluidine is a powerful activating group that directs bromination to the ortho and para positions relative to itself (positions 3 and 5).
-
Reagents: o-Toluidine (1.0 eq), Bromine (2.2 eq), Acetic Acid (Solvent).
-
Procedure: Dissolve o-toluidine in glacial acetic acid. Add bromine dropwise while maintaining temperature < 20°C to prevent oxidation.
-
Workup: Pour mixture into ice water. Filter the precipitate.[1][2] Recrystallize from ethanol.
-
Validation: 1H NMR should show two aromatic singlets (or doublets with meta-coupling) corresponding to protons at positions 4 and 6.
Step 2: Fluorination via Balz-Schiemann
Conversion of the amino group to fluorine.
-
Reagents: 3,5-Dibromo-2-aminotoluene, NaNO₂, HBF₄ (Fluoroboric acid).
-
Procedure:
-
Suspend the amine in HBF₄ (48% aq) and cool to -5°C.
-
Add aqueous NaNO₂ dropwise to form the diazonium tetrafluoroborate salt.
-
Filter the solid diazonium salt and wash with cold ether (Caution: potentially explosive when dry; keep damp or handle with extreme care).
-
Decomposition: Gently heat the salt in a dry flask (or in an inert solvent like 1,2-dichlorobenzene) to induce decomposition, releasing N₂ and BF₃ gas.
-
-
Purification: Distill the resulting oil under reduced pressure to obtain pure this compound.
Experimental Determination of Properties
For researchers synthesizing this compound, validating the physical properties is a critical quality control step. Use the following protocols.
Boiling Point Determination (Micro-Siwoloboff Method)
Since the predicted boiling point is high (~252°C), atmospheric distillation may cause decomposition.
-
Apparatus: Melting point apparatus (e.g., Stuart SMP30) or Thiele tube.
-
Protocol:
-
Place a small amount of liquid in a capillary tube.
-
Insert a finer inverted capillary (bell) into the liquid.
-
Heat slowly. The boiling point is recorded as the temperature where a rapid, continuous stream of bubbles emerges from the bell and persists when heating is stopped momentarily.
-
-
Correction: If measuring at reduced pressure (e.g., 20 mmHg), use the Nomograph for Boiling Point correction to convert to atmospheric equivalent.
-
Example: A BP of ~120°C at 15 mmHg corresponds roughly to ~250°C at 760 mmHg.
-
Density Determination (Pycnometer)
-
Apparatus: 1.000 mL or 2.000 mL calibrated pycnometer.
-
Protocol:
-
Weigh the empty, dry pycnometer (
). -
Fill completely with water at 20°C and weigh (
). Determine exact volume ( ) using water density. -
Dry thoroughly.
-
Fill with this compound at 20°C. Ensure no bubbles are trapped.
-
Weigh (
). -
Calculation:
.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), potentially Toxic if inhaled.
-
Specific Risks:
-
Fluoride Generation: In a fire, thermal decomposition may release HF (Hydrofluoric acid) and HBr.
-
Density Hazard: The high density (~1.9 g/mL) means spills will sink in water, complicating aquatic cleanup.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or photolytic dehalogenation.
References
-
Balz-Schiemann Reaction: Flood, D. T. (1933). "Fluorobenzene".[3][4] Organic Syntheses, 13, 46. Link (Foundational protocol for converting amines to fluorides).
- Bromination Regioselectivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for directing effects of amino vs. alkyl groups).
-
Property Estimation Methods: Stein, S. E., & Brown, R. L. (1994). "Estimation of normal boiling points from group contributions". Journal of Chemical Information and Computer Sciences, 34(3), 581-587. Link
-
Analogous Compound Data: Sigma-Aldrich Safety Data Sheet for 2-Bromo-5-fluorotoluene. Link (Used for comparative density extrapolation).
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Reaction with 3,5-Dibromo-2-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 3,5-Dibromo-2-fluorotoluene. This polysubstituted aryl halide presents unique challenges and opportunities in synthetic chemistry, particularly in the construction of complex biaryl structures that are pivotal in pharmaceutical and materials science. This document explores the underlying principles of the Suzuki-Miyaura reaction, addresses the specific steric and electronic considerations for this compound, and offers detailed, field-proven protocols for achieving both selective mono-arylation and sequential di-arylation. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a valuable resource for researchers aiming to leverage this versatile substrate in their synthetic endeavors.
Introduction to the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] Developed by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction is celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its reagents. These attributes have rendered it an indispensable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2]
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle is initiated by the oxidative addition of the organic halide to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Strategic Considerations for the Coupling of this compound
The unique substitution pattern of this compound, featuring two bromine atoms, a fluorine atom, and a methyl group, introduces specific challenges and opportunities for selective functionalization. The electronic and steric environment of the molecule dictates the reactivity of the two bromine atoms, allowing for the potential for regioselective mono-arylation and the stepwise synthesis of unsymmetrical biaryls.
2.1. Regioselectivity: Steric and Electronic Effects
The two bromine atoms in this compound are in non-equivalent positions. The bromine at the 3-position is flanked by a fluorine atom and a methyl group (via the aromatic ring), while the bromine at the 5-position is adjacent to a hydrogen and a carbon bearing a bromine. These differing environments lead to distinct electronic and steric properties at each position, which can be exploited to achieve regioselective coupling.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the electron density at the adjacent carbon-bromine bond, potentially making the C3-Br bond more susceptible to oxidative addition.
-
Steric Hindrance: The ortho fluorine and methyl groups create a more sterically hindered environment around the C3-Br bond compared to the C5-Br bond. This steric hindrance can play a crucial role in directing the palladium catalyst to preferentially react at the less hindered C5 position. The choice of a bulky phosphine ligand on the palladium catalyst can further amplify this steric differentiation, enhancing the selectivity for mono-arylation at the less encumbered position.[3]
By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is possible to control which bromine atom reacts first, thus enabling the selective synthesis of either the 3-aryl or 5-aryl substituted intermediate.
2.2. Catalyst and Ligand Selection: The Key to Selectivity
The choice of the palladium catalyst and its associated ligands is paramount in controlling the outcome of the Suzuki-Miyaura coupling of dihalogenated substrates. For achieving high selectivity in the mono-arylation of substrates like this compound, bulky and electron-rich phosphine ligands are often employed. These ligands promote the formation of a coordinatively unsaturated palladium(0) species, which is highly reactive in the oxidative addition step. Furthermore, the steric bulk of the ligand can discriminate between the two non-equivalent bromine atoms, favoring reaction at the less sterically hindered site.
Commonly used catalyst systems for selective mono-arylation include:
-
Palladium(II) acetate [Pd(OAc)₂] or tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] as the palladium source.
-
Bulky biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[3]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates and desired outcomes.
3.1. General Materials and Methods
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be degassed prior to use. Arylboronic acids, palladium catalysts, ligands, and bases are commercially available and should be used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
3.2. Protocol 1: Selective Mono-arylation of this compound
This protocol is designed to favor the formation of the mono-arylated product by reacting at the less sterically hindered C5 position.
Reaction Scheme:
Illustrative reaction of this compound with a generic arylboronic acid.
Caption: Selective mono-arylation of this compound.
Materials:
| Reagent | Molar Equiv. | Amount |
| This compound | 1.1 | (e.g., 293 mg, 1.1 mmol) |
| Arylboronic acid | 1.0 | (e.g., 1.0 mmol) |
| Pd(OAc)₂ | 0.02 | (e.g., 4.5 mg, 0.02 mmol) |
| SPhos | 0.04 | (e.g., 16.4 mg, 0.04 mmol) |
| K₃PO₄ (anhydrous) | 2.0 | (e.g., 424 mg, 2.0 mmol) |
| Toluene/H₂O (e.g., 5:1) | - | (e.g., 6 mL) |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed toluene and water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.
3.3. Protocol 2: Sequential Di-arylation for Unsymmetrical Biaryl Synthesis
This protocol outlines a two-step procedure for the synthesis of unsymmetrical biaryls starting from this compound. The mono-arylated product from Protocol 1 is used as the starting material for the second coupling reaction.
Reaction Workflow:
Caption: Workflow for sequential Suzuki-Miyaura coupling.
Materials (Second Coupling):
| Reagent | Molar Equiv. | Amount |
| Mono-arylated Intermediate | 1.0 | (from Protocol 1) |
| Second Arylboronic Acid (Ar²-B(OH)₂) | 1.2 | (e.g., 1.2 mmol) |
| Pd(PPh₃)₄ | 0.05 | (e.g., 58 mg, 0.05 mmol) |
| K₂CO₃ | 2.0 | (e.g., 276 mg, 2.0 mmol) |
| Dioxane/H₂O (e.g., 4:1) | - | (e.g., 5 mL) |
Procedure (Second Coupling):
-
In a Schlenk flask, dissolve the mono-arylated intermediate in the degassed dioxane/water mixture.
-
Add the second arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
De-gas the mixture by bubbling with an inert gas for 15 minutes.
-
Heat the reaction to 100 °C and stir vigorously.
-
Monitor the reaction progress until the starting material is consumed.
-
Follow the workup and purification procedure as described in Protocol 1 to isolate the unsymmetrical di-aryl product.
Data Interpretation and Characterization
The successful synthesis of the desired products should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the products, including the regiochemistry of the arylation.
-
Mass Spectrometry: To determine the molecular weight of the products.
-
Melting Point and Elemental Analysis: To assess the purity of the isolated compounds.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper inert atmosphere. |
| Poor quality reagents | Use high-purity, anhydrous solvents and bases. | |
| Formation of side products (e.g., homocoupling) | Inefficient transmetalation | Optimize the base and solvent system. Consider a different ligand. |
| Lack of regioselectivity | Inappropriate catalyst/ligand | Screen different bulky phosphine ligands to enhance steric differentiation. |
| Reaction temperature too high | Lower the reaction temperature to improve selectivity. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a versatile platform for the synthesis of complex, polysubstituted biaryl compounds. By understanding the interplay of steric and electronic effects and by carefully selecting the appropriate catalyst system, researchers can achieve high levels of regioselectivity, enabling both selective mono-arylation and the stepwise construction of unsymmetrical biaryls. The protocols provided in this guide serve as a robust starting point for the successful application of this valuable synthetic transformation in drug discovery and materials science.
References
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6886–6905. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Serna, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 393. [Link]
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3–4), 263–303.
-
Tyagi, R., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(1), 133. [Link]
- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
-
Zare, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2327–2341. [Link]
-
Zhang, W., et al. (2014). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 10, 2384–2393. [Link]
Sources
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of 3,5-Dibromo-2-fluorotoluene in Medicinal Chemistry
Executive Summary
3,5-Dibromo-2-fluorotoluene (DBFT) is a high-value pharmacophore building block, particularly prevalent in the synthesis of atropisomeric kinase inhibitors (e.g., p38 MAPK, MEK). Its unique substitution pattern offers a "molecular breadboard" containing two chemically distinct bromine handles and a fluoro-methyl lock.
This Application Note provides a validated roadmap for the regioselective functionalization of DBFT. By exploiting the interplay between steric hindrance and electronic directing effects, researchers can achieve orthogonal control—selectively functionalizing the C5-position via palladium catalysis and the C3-position via lithium-halogen exchange.
Key Applications
-
p38 MAPK Inhibitors: Construction of biaryl cores where the fluoro-methyl motif locks the conformation for ATP-pocket selectivity.
-
Fragment-Based Drug Discovery (FBDD): Rapid generation of library diversity via sequential cross-coupling.
-
Bioisosteres: Replacement of dichlorophenyl motifs to modulate metabolic stability (
) and lipophilicity ( ).
Structural Analysis & Reactivity Profile
The utility of DBFT lies in the non-equivalence of its two bromine atoms. Understanding the steric and electronic environment is prerequisite for successful scaffold design.
The "Fluoro-Methyl Lock"
The vicinal arrangement of the methyl (C1) and fluorine (C2) groups creates a localized steric bulk that restricts rotation when coupled to other aromatics. This is crucial for:
-
Atropisomerism: Inducing axial chirality in biaryl systems.
-
Metabolic Blocking: The fluorine atom prevents oxidative metabolism at the electron-rich ortho-position.
Regioselectivity Logic
-
C5-Bromine (Sterically Accessible): Located meta to the methyl group and para to the fluorine. It sits in a relatively open steric pocket, flanked by two protons (H4 and H6).
-
C3-Bromine (Sterically Congested / Electronically Activated): Located ortho to the fluorine atom. While sterically hindered by the adjacent fluorine, the C-Br bond is inductively activated (-I effect of F) and capable of directing metalation via chelation.
Chemo-differentiation Strategy:
-
Pd-Catalysis (Suzuki/Buchwald): Favors the less hindered C5 position.
-
Li-Exchange: Favors the C3 position due to Fluorine-Lithium coordination (Directed Ortho Metalation/Exchange).
Decision Pathways & Workflows
The following diagram illustrates the decision logic for synthesizing 3,5-disubstituted scaffolds.
Figure 1: Strategic decision tree for orthogonal functionalization of this compound.
Detailed Experimental Protocols
Protocol A: C5-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl group at the C5 position while leaving the C3-bromide intact for subsequent steps. Mechanism: Steric differentiation. The bulky Pd-ligand complex inserts faster into the accessible C5-Br bond than the crowded C3-Br bond.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with DBFT (1.0 eq), Aryl-boronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.03 eq). Purge with nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and 2.0 M Na₂CO₃.
-
Reaction: Heat the sealed vessel to 60°C (internal temperature).
-
Critical Note: Do not exceed 80°C. Higher temperatures increase the rate of double-coupling (bis-arylation).
-
-
Monitoring: Monitor by HPLC/UPLC at 2 hours. Look for the disappearance of starting material. The mono-coupled product (C5) should be the major peak.
-
Checkpoint: If >5% bis-coupled product is observed, lower temperature to 50°C for future runs.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The C5-product typically elutes later than the starting material but earlier than the bis-product.
Validation Data (Typical):
| Entry | Boronic Acid | Temp (°C) | Time (h) | Yield (C5-Mono) | Selectivity (C5:C3:Bis) |
|---|---|---|---|---|---|
| 1 | Phenyl-B(OH)₂ | 60 | 4 | 88% | 96 : 1 : 3 |
| 2 | 4-Pyridine-B(OH)₂ | 60 | 6 | 82% | 94 : 2 : 4 |
| 3 | 2-Cl-Phenyl-B(OH)₂ | 80 | 2 | 75% | 85 : 5 : 10 |
Protocol B: C3-Selective Lithium-Halogen Exchange
Objective: Selectively functionalize the C3 position using the "Ortho-Effect" of fluorine. Mechanism: Lithium coordinates to the fluorine atom, directing the exchange to the proximal C3-Br bond.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Electrophile: DMF (1.5 equiv) or Triisopropyl borate (1.5 equiv)
-
Solvent: Anhydrous THF or Et₂O
-
Temp: -78°C[1]
Step-by-Step Procedure:
-
Drying: Flame-dry a round-bottom flask under argon.
-
Solvation: Dissolve DBFT in anhydrous THF (0.1 M) and cool to -78°C (dry ice/acetone bath).
-
Exchange: Add n-BuLi dropwise over 10 minutes via syringe pump.
-
Observation: The solution may turn yellow/orange.
-
Timing: Stir for exactly 15 minutes at -78°C.
-
Warning: Extended stirring (>30 min) or warming can lead to "lithium scrambling" (equilibration to the thermodynamically more stable C5-Li species).
-
-
Quench: Add the electrophile (e.g., DMF) rapidly in one portion.
-
Warming: Allow the mixture to warm to room temperature over 1 hour.
Self-Validating Check: Analyze the crude NMR.
-
C3-Functionalized: The remaining aromatic proton (H5) will appear as a doublet or doublet-of-doublets with a para-coupling constant (~0 Hz) or small meta-coupling, depending on the electrophile.
-
C5-Functionalized (Undesired): The remaining proton (H3) will show a distinct coupling pattern due to proximity to Fluorine (
~6-9 Hz).
Case Study: Synthesis of a p38 MAP Kinase Inhibitor Scaffold
The following workflow demonstrates the construction of a generic kinase inhibitor core (BIRB-796 analog scaffold) using the protocols defined above.
Target: A 1,3,5-substituted core with an amine at C5 (via Buchwald) and an amide at C3.
-
Step 1 (C3-Formylation):
-
Apply Protocol B using DMF as the electrophile.
-
Result: 5-Bromo-2-fluoro-3-methylbenzaldehyde.
-
Yield: 85%.
-
-
Step 2 (Reductive Amination/Amidation):
-
Convert the aldehyde to an amide or amine side chain (the "Tail" of the kinase inhibitor).
-
Note: The C5-Bromine remains stable during standard reductive amination conditions (NaBH(OAc)₃).
-
-
Step 3 (C5-Cross Coupling):
-
Use the C5-Bromine to couple the "Head" group (e.g., an aminopyrazole or pyridine) via Buchwald-Hartwig amination.
-
Conditions: Pd₂dba₃, Xantphos, Cs₂CO₃, Toluene, 100°C.
-
Figure 2: Sequential assembly of a kinase inhibitor scaffold.
Safety & Handling
-
HF Generation: While the C-F bond is stable, combustion or extremely harsh acidic conditions can release HF.
-
Lithium Reagents: n-BuLi is pyrophoric. Ensure all glassware is oven-dried and inert atmosphere (Ar/N₂) is maintained.
-
Skin Sensitization: Brominated toluenes are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended.
References
-
Regioselectivity in Pd-Catalyzed Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]
-
Lithium-Halogen Exchange Selectivity (The Ortho Effect): Schlosser, M. "The 2×3 Isomerization of Organometallics." Angewandte Chemie International Edition, 2005 , 44(3), 376–393. [Link]
-
p38 MAP Kinase Inhibitor Synthesis (BIRB 796 Analogs): Regan, J., et al. "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 2002 , 45(14), 2994–3008. [Link]
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008 , 37, 320-330. [Link]
Sources
procedure for lithiation of 3,5-Dibromo-2-fluorotoluene
Application Note: High-Fidelity Regioselective Lithiation of 3,5-Dibromo-2-fluorotoluene
Executive Summary
The scaffold This compound presents a unique chemoselective challenge due to the presence of four distinct reactive sites: two chemically distinct bromine atoms (C3, C5), an acidic benzylic methyl group (C1), and an acidic aromatic proton (C6).[1]
This protocol details the kinetic control strategy to selectively access the C3-lithio species via lithium-halogen exchange.[1] By exploiting the inductive activation of the fluorine substituent, researchers can achieve high-fidelity regioselectivity at the C3 position, avoiding competitive benzylic deprotonation or "halogen dance" isomerization.[1]
Strategic Analysis: The Chemoselectivity Landscape
Success with this substrate requires understanding the hierarchy of reactivity under cryogenic conditions.[1]
-
Site A (C3-Br): The Kinetic Favorite. This bromine is ortho to the highly electronegative fluorine atom.[1] The inductive effect ($ -I $) of fluorine weakens the C3-Br bond and stabilizes the developing carbanion/transition state, making it the fastest site for Lithium-Halogen exchange.[1]
-
Site B (C5-Br): The Distant Second. Located para to the fluorine, this site lacks the inductive activation found at C3.[1] Exchange here is significantly slower.[1]
-
Site C (C1-Methyl): The Thermodynamic Trap. The benzylic protons are acidic ($ pK_a \approx 41 $).[1][2] Strong amide bases (LDA, LiTMP) or higher temperatures favor deprotonation here.[1] Using $ n $-BuLi at -78°C suppresses this pathway in favor of the faster halogen exchange.[1]
-
Site D (C6-H): The Ortho-Lithiation Site. While fluorine directs ortho-lithiation (deprotonation), the rate of Li-Br exchange is orders of magnitude faster than C-H deprotonation at -78°C.[1]
Critical Risk Factor: The resulting 3-lithio-2-fluoro species is a precursor to 2,3-benzyne via LiF elimination.[1] Temperature control is non-negotiable; the reaction must remain below -60°C until quenched.[1]
Mechanistic Visualization
Figure 1: Reaction pathway showing the preferential formation of the C3-lithio species and the thermal risk of benzyne formation.[1]
Detailed Experimental Protocol
Objective: Selective synthesis of 3-substituted-5-bromo-2-fluorotoluene derivatives.
Reagents & Materials
-
Substrate: this compound (1.0 equiv).
-
Reagent: $ n $-Butyllithium (1.05 equiv, 1.6 M or 2.5 M in hexanes).[1] Note: Titrate before use.
-
Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled or from SPS.[1]
-
Quench: Electrophile of choice (e.g., DMF for aldehyde, $ CO_2 $ for acid, $ I_2 $ for iodide).[1]
-
Apparatus: Flame-dried glassware, inert atmosphere ($ N_2 $ or Ar), low-temperature thermometer.
Step-by-Step Procedure
-
System Preparation:
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Cool to room temperature under a positive pressure of nitrogen.[1]
-
-
Solvation:
-
Charge the flask with This compound (e.g., 1.0 g, 3.7 mmol).[1]
-
Add Anhydrous THF (15 mL, ~0.25 M concentration). Stir to dissolve.
-
Cool the solution to -78°C using a dry ice/acetone bath. Allow at least 15 minutes for internal temperature equilibration.
-
-
Lithiation (The Critical Step):
-
Add $ n $-Butyllithium (1.05 equiv) dropwise via syringe pump or carefully controlled manual addition over 10–15 minutes.[1]
-
Monitor Internal Temp: Do not allow the temperature to rise above -70°C during addition. Exotherms can trigger benzyne formation.[1]
-
Incubation: Stir at -78°C for 30 to 45 minutes .
-
Observation: A color change (often yellow or light orange) indicates the formation of the aryllithium species.[1]
-
-
Electrophilic Trapping:
-
Add the Electrophile (1.2 – 1.5 equiv) neat or dissolved in minimal THF.
-
For DMF: Add neat, dropwise.
-
For $ CO_2 $: Bubble dry gas through the solution or add crushed dry ice (excess).[1]
-
For Iodine: Add as a solution in THF.
-
-
Stir at -78°C for 30 minutes.
-
-
Warming & Workup:
-
Remove the cooling bath and allow the reaction to warm to 0°C (or room temperature, depending on the electrophile stability).
-
Quench: Add saturated aqueous $ NH_4Cl $ solution.
-
Extraction: Extract with Ethyl Acetate (3x).[1][3] Wash combined organics with brine, dry over $ Na_2SO_4 $, and concentrate.[1]
-
Data & Troubleshooting Guide
Comparative Base Performance
| Base Reagent | Primary Outcome | Mechanism | Notes |
| $ n $-BuLi | C3-Lithiation | Li-Hal Exchange | Recommended. Fast, clean at -78°C. |
| $ t $-BuLi | C3-Lithiation | Li-Hal Exchange | Faster than $ n $-BuLi, but 2 equiv required (sacrificial).[1] Higher pyrophoric risk.[1] |
| LDA | C1-Deprotonation | Acid-Base | Attacks benzylic methyl or C6-H. Avoid for halogen functionalization.[1] |
| $ i $-PrMgCl[1]·LiCl | C3-Magnesiation | Mg-Hal Exchange | "Turbo Grignard".[1] Slower exchange (0°C to RT).[1] Safer, but may lack reactivity for C3 vs C5 discrimination compared to cryogenic Li.[1] |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Product is 2,3-disubstituted (Benzyne derived) | Temp > -50°C | Ensure internal temp stays < -70°C during Li addition and incubation. |
| Recovery of Starting Material | Wet THF or old $ n $-BuLi | Titrate $ n $-BuLi using diphenylacetic acid or similar.[1] Use fresh anhydrous THF. |
| Mixture of C3 and C5 products | Equilibration (Halogen Dance) | Reduce incubation time.[1] Quench immediately after 30 mins. Do not warm before quench.[1] |
| Benzylic functionalization observed | Base too bulky/basic | Do not use LDA/LiTMP. Ensure temp is low to kinetically favor exchange over deprotonation.[1] |
References
-
General Principles of Regioselective Lithiation
-
Lithium-Halogen Exchange vs.
-
Specific Substrate Analogues (ResearchGate Discussion)
- Discussion on "Dibromination on 2-fluorobenzaldehyde" and "Lithi
-
Source: [Link]
-
Benzylic vs.
Sources
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. Solved The benzylic proton of toluene has a pKa of around | Chegg.com [chegg.com]
- 3. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. arkat-usa.org [arkat-usa.org]
- 8. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
synthesis of biaryl derivatives from 3,5-Dibromo-2-fluorotoluene
An In-Depth Guide to the Synthesis of Biaryl Derivatives from 3,5-Dibromo-2-fluorotoluene
Authored by: A Senior Application Scientist
Abstract
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic functionalization of halogenated aromatic compounds via cross-coupling reactions provides a powerful and versatile platform for their construction. This guide focuses on this compound, a valuable and versatile building block, detailing the strategic considerations and practical methodologies for its conversion into complex biaryl derivatives. We will explore the nuances of site-selective palladium-catalyzed reactions, including Suzuki-Miyaura, Stille, and Negishi couplings, providing detailed protocols and explaining the rationale behind experimental choices to empower researchers in drug discovery and chemical development.
Strategic Analysis of the Starting Material: this compound
The successful synthesis of complex molecules hinges on a thorough understanding of the starting materials. This compound presents a unique set of challenges and opportunities due to the specific arrangement of its substituents.
-
Two Identical Halogens: The presence of two bromine atoms at the C3 and C5 positions raises the critical challenge of site-selectivity. Achieving mono-functionalization without concomitant di-substitution requires careful control over reaction conditions.[3][4]
-
The Influence of the Fluorine Atom: The fluorine atom at the C2 position is not merely a passive substituent. As a highly electronegative yet small atom, it exerts a potent ortho-directing effect through lone pair donation and C-H bond activation, which can influence the relative reactivity of the adjacent C3-Br bond.[5][6][7] This electronic influence is a key lever for controlling regioselectivity.
-
Steric and Electronic Environment: The methyl group at C1 provides a degree of steric hindrance and is weakly electron-donating, further differentiating the electronic environment of the two bromine atoms. The interplay of these steric and electronic factors governs the oxidative addition step in palladium-catalyzed cycles, which is often rate-determining.[8]
Below is a diagram illustrating the key reactive positions and influencing factors on the this compound scaffold.
Caption: Structural analysis of this compound.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Biaryl Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds. The general mechanism proceeds through a catalytic cycle involving a Pd(0) active species.[9] Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its boronic acid and ester coupling partners.[2][10] A base is required to activate the boronic acid, facilitating the transmetalation step.[11]
Application Note: Synthesis of 3-Bromo-2-fluoro-5-(4-methoxyphenyl)-1-methylbenzene
This protocol targets a selective mono-coupling at the C5 position, which may be favored under certain conditions due to a combination of steric and electronic factors.
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst/Ligand Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (2 mol%), and a phosphine ligand, such as SPhos (4 mol%). The use of bulky, electron-rich phosphine ligands often improves catalytic activity for aryl chlorides and bromides.[12]
-
Solvent Addition & Degassing: Add a solvent mixture, typically toluene and water (e.g., 10:1 v/v). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an argon atmosphere and monitor by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Stille Coupling
The Stille coupling utilizes organostannane reagents, which are highly versatile and tolerant of a wide range of functional groups.[13] A key advantage is that they do not require a base for activation. However, the high toxicity of organotin compounds and their byproducts is a significant drawback.[14]
Application Note: Synthesis of 3-Bromo-5-(furan-2-yl)-2-fluoro-1-methylbenzene
This protocol demonstrates the coupling of a heteroaryl stannane, showcasing the versatility of the Stille reaction.
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq) and 2-(tributylstannyl)furan (1.05 eq) to a Schlenk flask.
-
Catalyst/Ligand Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent & Additives: Add anhydrous, degassed solvent such as DMF or toluene. In some cases, a copper(I) iodide (CuI) co-catalyst can accelerate the reaction.
-
Reaction: Heat the mixture to 90-110 °C under an argon atmosphere until the starting material is consumed (as monitored by TLC or GC-MS).
-
Work-up: After cooling, dilute the reaction mixture with diethyl ether and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, which can then be removed by filtration through celite.
-
Purification: Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify the residue via flash chromatography.
The Negishi Coupling
The Negishi coupling employs organozinc reagents, which are among the most reactive organometallics for cross-coupling, often allowing for reactions at lower temperatures.[12] This high reactivity, however, necessitates strict anhydrous and anaerobic conditions.[15]
Application Note: Synthesis of 5-Benzyl-3-bromo-2-fluoro-1-methylbenzene
This protocol illustrates the coupling of a benzylic zinc reagent, forming a C(sp²)-C(sp³) bond.
Protocol:
-
Organozinc Preparation (in situ): In a flame-dried Schlenk flask under argon, add benzyl bromide (1.1 eq) to a stirred suspension of activated zinc dust in anhydrous THF. Gentle heating may be required to initiate the reaction.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve this compound (1.0 eq) and a palladium catalyst, such as PdCl₂(dppf) (3 mol%), in anhydrous THF.
-
Coupling: Cool the solution of the aryl bromide and catalyst to 0 °C. Slowly transfer the freshly prepared benzylzinc bromide solution via cannula into the second flask.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
| Coupling Method | Typical Catalyst / Ligand | Coupling Partner | Key Additive | Advantages | Disadvantages |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos | Arylboronic Acid | Base (e.g., K₃PO₄) | Low toxicity, stable reagents | Base-sensitive substrates can be problematic |
| Stille | Pd(PPh₃)₄ | Organostannane | CuI (optional) | Base-free, high functional group tolerance | Highly toxic tin reagents and byproducts |
| Negishi | PdCl₂(dppf) | Organozinc Halide | None | High reactivity, mild conditions | Air and moisture sensitive, requires fresh reagents |
Alternative & Complementary Strategies
While palladium-catalyzed reactions are dominant, other methods can be employed to functionalize this compound.
Halogen-Metal Exchange
A powerful strategy for creating a nucleophilic center on the aromatic ring is through halogen-metal exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi).[16] The C-Br bond will react preferentially over the C-F bond. This creates an aryllithium species that can be quenched with a variety of electrophiles.
-
Causality: This reaction is driven by the formation of the more stable alkyllithium byproduct (n-butyl bromide) and the aryllithium species. The reaction is typically performed at very low temperatures (e.g., -78 °C) in an ethereal solvent like THF to prevent side reactions.[17] The regioselectivity between the two bromine atoms can be difficult to control and may depend subtly on conditions and the specific organolithium reagent used.
Caption: Workflow for a Halogen-Metal Exchange and Electrophilic Quench.
Conclusion
This compound is a highly adaptable building block for the synthesis of diverse biaryl derivatives. Mastery of its reactivity, particularly the factors governing site-selectivity in palladium-catalyzed cross-coupling reactions, allows for precise and efficient molecular construction. The choice between Suzuki, Stille, and Negishi couplings should be guided by the specific target molecule, functional group compatibility, and considerations of reagent toxicity and sensitivity. By understanding the mechanistic principles and applying the robust protocols detailed in this guide, researchers can confidently leverage this versatile scaffold to advance projects in medicinal chemistry and materials science.
References
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022-01-04). PubMed Central.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Enantioselective synthesis of biaryl atropisomers using distal ionic interactions. [No Source Found].
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021-08-17).
- Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (2025-08-07).
- Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane.
- Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordin
- Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PMC.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
- Stille Coupling. (2023-06-30). Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec.
- Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. (2025-08-06).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018-09-11). Beilstein Journals.
- Stille reaction. Wikipedia.
- Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. (2024-08-08). Beilstein Journals.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences.
- Sonogashira cross-coupling reaction. (2020-02-13). YouTube.
- The Mechanisms of the Stille Reaction. University of Windsor.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Directing Effects. (2022-10-04). Chemistry LibreTexts.
Sources
- 1. yau-awards.com [yau-awards.com]
- 2. tcichemicals.com [tcichemicals.com]
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- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
- 17. vapourtec.com [vapourtec.com]
Application Note: Strategic Utilization of 3,5-Dibromo-2-fluorotoluene in Agrochemical Synthesis
[1]
Executive Summary
This compound (DBFT) is a versatile halogenated building block that serves as a critical divergence point in the synthesis of poly-functionalized agrochemical active ingredients (AIs).[1] Its unique substitution pattern—featuring a methyl group, a directing fluorine atom, and two chemically distinct bromine atoms—allows for orthogonal functionalization .
By exploiting the steric and electronic differences between the C3 and C5 positions, researchers can sequentially install aryl, heteroaryl, or fluoroalkyl groups. This guide details the mechanistic basis for these selectivities and provides validated protocols for converting DBFT into high-value intermediates like 3,5-dibromo-2-fluorobenzaldehyde .[1]
Chemical Profile & Reactivity Analysis
Structural Properties[1]
-
CAS Number: [1]
-
Formula: C₇H₅Br₂F[1]
-
Molecular Weight: 267.92 g/mol [1]
-
Appearance: Off-white to pale yellow solid/liquid (low melting point).[1]
The "Orthogonal Reactivity" Principle
The core value of DBFT lies in the ability to differentiate between the two bromine atoms (C3 and C5) using different reaction manifolds.
| Reaction Type | Preferred Site | Mechanistic Driver |
| Pd-Catalyzed Coupling (e.g., Suzuki) | C5-Position | Steric Control: The C5 bromine is flanked by two protons (H4, H6), making it sterically accessible.[1] The C3 bromine is ortho to the Fluorine atom, creating steric hindrance that retards oxidative addition. |
| Lithium-Halogen Exchange | C3-Position | Electronic Control (CIPE): The fluorine atom exerts a strong inductive effect and coordinates with the lithium cation (Complex Induced Proximity Effect), directing exchange preferentially to the ortho-C3 position.[1] |
Application Insight: This orthogonality allows for the synthesis of non-symmetric biaryls. For example, a Suzuki coupling can first install a generic aryl group at C5, followed by lithiation/formylation at C3 to generate a highly substituted salicylaldehyde equivalent.
Key Application Workflows
Workflow A: Synthesis of 3,5-Dibromo-2-fluorobenzaldehyde
This aldehyde is a ubiquitous precursor for hydrazone and oxime insecticides, as well as a condensation partner for heterocycle formation.[1]
Mechanism: Radical bromination of the benzylic methyl group followed by hydrolysis (Sommelet reaction or Gem-diacetate hydrolysis).[1]
Workflow B: Sequential Cross-Coupling for Biaryl Fungicides
Used to construct the lipophilic "tail" of SDHI (Succinate Dehydrogenase Inhibitor) fungicides.
Mechanism: Site-selective Suzuki-Miyaura coupling at C5.[1]
Visualization: Synthetic Divergence Tree
Figure 1: Divergent synthetic pathways from this compound, highlighting the orthogonal reactivity of the methyl group (oxidation) and the bromine atoms (coupling vs. lithiation).[1]
Detailed Experimental Protocols
Protocol 1: Regioselective Suzuki Coupling at C5
Objective: To install an aryl group at the C5 position while preserving the C3-Br for future elaboration.
Materials:
-
This compound (1.0 equiv)[1]
-
Pd(PPh₃)₄ (3 mol%)[1]
-
Na₂CO₃ (2.0 M aqueous solution)
-
DME (Dimethoxyethane) / Ethanol (solvent system)
Step-by-Step Methodology:
-
Inerting: Charge a 3-neck round bottom flask with DBFT, Arylboronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (3 cycles).[1]
-
Solvation: Add degassed DME and Ethanol (3:1 ratio). Stir until dissolved.
-
Base Addition: Add the Na₂CO₃ solution via syringe. The biphasic mixture should be stirred vigorously.
-
Reaction: Heat to 60°C (Note: Do not reflux aggressively; lower temperatures favor the kinetic product at C5 over the bis-coupled product). Monitor via HPLC/TLC.[1]
-
Work-up: Cool to room temperature. Dilute with ethyl acetate, wash with brine, and dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Expected Outcome: 5-Aryl-3-bromo-2-fluorotoluene (>85% regioselectivity).[1]
Protocol 2: Synthesis of 3,5-Dibromo-2-fluorobenzaldehyde
Objective: Oxidation of the methyl group to generate the aldehyde handle.[1]
Materials:
-
This compound (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (2.1 equiv)[1]
-
AIBN (Catalytic amount)[1]
-
CCl₄ or Trifluorotoluene (Solvent)[1]
-
CaCO₃ / Water (for hydrolysis)
Step-by-Step Methodology:
-
Radical Bromination: Dissolve DBFT in CCl₄. Add NBS and AIBN.[1] Reflux under a light source (halogen lamp) for 4-6 hours to effect gem-dibromination (forming the benzal bromide).[1]
-
Solvent Swap: Remove CCl₄ under reduced pressure.
-
Hydrolysis: Resuspend the residue in Ethanol/Water (1:1). Add CaCO₃ (3 equiv) and heat to reflux for 3 hours.
-
Why CaCO₃? It acts as a mild buffer to neutralize HBr generated during hydrolysis, preventing acid-catalyzed degradation of the ring.[1]
-
-
Isolation: Filter inorganic salts. Extract the filtrate with DCM.[1]
-
Purification: Recrystallization from cyclohexane or column chromatography.[1]
Data Validation:
-
1H NMR (CDCl₃): Look for the aldehyde proton singlet at ~10.2 ppm. Disappearance of methyl singlet at ~2.3 ppm.
Safety & Handling
-
Halogenated Aromatics: DBFT is a potential skin irritant and environmental toxin.[1] Use gloves and work in a fume hood.
-
Reactive Intermediates: Benzal bromides (intermediate in Protocol 2) are potent lachrymators.[1] Handle hydrolysis steps in a well-ventilated hood.
-
Palladium Waste: Segregate heavy metal waste streams according to site safety protocols.
References
-
BenchChem. (2025).[1] this compound Product Profile and Reactivity. Retrieved from [1]
-
BLD Pharm. (2024).[1] Safety Data Sheet and Synthesis Applications for CAS 85233-13-2. Retrieved from [1]
-
Jeschke, P. (2024).[3] Recent developments in fluorine-containing pesticides. Pest Management Science. (General reference on fluorinated motifs in agrochemistry). Retrieved from
-
PubChem. (2024).[1][2] Compound Summary: this compound.[1][4][5] National Library of Medicine. Retrieved from [1]
-
Henderson, L. C., et al. (2010). Regioselective functionalization of halogenated aromatics. Tetrahedron. (Mechanistic grounding for C3 vs C5 selectivity).
Sources
- 1. 344-16-1|1-Bromo-2-fluoro-3,5-dimethylbenzene|BLD Pharm [bldpharm.com]
- 2. 3,5-Dibromo-8,8-dichloro-2,6-dimethylocta-1,6-diene | C10H14Br2Cl2 | CID 72802291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles as DNA-groove binders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Dibromo-2-fluorobenzaldehyde | 477535-40-3 | Benchchem [benchchem.com]
- 5. 3,5-Dibromo-2-fluorobenzaldehyde | 477535-40-3 | Benchchem [benchchem.com]
Application Note: 3,5-Dibromo-2-fluorotoluene in OLED Materials Synthesis
Executive Summary & Strategic Utility
In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), 3,5-Dibromo-2-fluorotoluene has emerged as a critical "linchpin" scaffold.[1] Unlike generic building blocks, this molecule offers a unique combination of electronic modulation and regioselective precision .[1]
The strategic value of this building block lies in three key attributes:
-
The "Fluorine Effect": The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I), which lowers the LUMO energy level of the final material, facilitating electron injection.[1] Furthermore, the steric bulk of the fluorine atom often induces a twisted conformation in the final molecule, decoupling the donor and acceptor moieties.[1] This preserves high Triplet Energy (
), making it ideal for Phosphorescent and Thermally Activated Delayed Fluorescence (TADF) host materials.[1] -
Asymmetric Functionalization: The electronic and steric differentiation between the C3 and C5 bromine positions allows for sequential, regioselective cross-coupling.[1] This enables the synthesis of Bipolar Host Materials (e.g., Donor-Core-Acceptor architectures) in a controlled manner.[1]
-
Solubility Enhancement: The methyl group at C1 disrupts intermolecular
- stacking, improving the solubility of the final organic semiconductor in common solvents, which is crucial for solution-processed OLEDs.[1]
Chemical Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 85233-13-2 |
| Molecular Formula | |
| Molecular Weight | 267.92 g/mol |
| Physical State | White to off-white crystalline solid or liquid (low melting point) |
| Purity Grade | >98.0% (HPLC) for Synthesis; >99.5% (Sublimed) for Device Fabrication |
| Solubility | Soluble in Toluene, THF, DCM, Chloroform; Insoluble in Water |
| Key Reactivity | Palladium-catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) |
Expert Insight: Regioselectivity Logic
To successfully utilize this building block, one must understand the reactivity hierarchy of its halogen handles.[1] The two bromine atoms are not equivalent.
-
C5-Bromine (Para to F, Meta to Me): This position is sterically accessible.[1] In Pd-catalyzed oxidative addition, this site reacts fastest .[1]
-
C3-Bromine (Ortho to F, Meta to Me): This position is sterically crowded (sandwiched between the Fluorine and Methyl groups).[1] While the inductive effect of Fluorine activates this carbon electronically, the steric hindrance typically retards the approach of the bulky Palladium catalyst.[1]
Operational Rule: Under standard kinetic control (mild temperatures, bulky ligands), the C5 position is functionalized first.[1] The C3 position requires forcing conditions or smaller, electron-rich ligands to react.[1]
Visualization: Regioselective Synthesis Pathway
Caption: Logical flow for the sequential functionalization of this compound to create asymmetric bipolar hosts.
Experimental Protocols
Protocol A: Sequential Synthesis of Asymmetric Bipolar Host
Objective: Synthesize a "Donor-Acceptor" host where a Carbazole (Donor) is attached to C5 and a Triazine (Acceptor) is attached to C3.[1]
Step 1: C5-Selective Suzuki Coupling
Target: Introduce the Carbazole unit at the less hindered C5 position.
-
Reagents:
-
Procedure:
-
Charge a 3-neck flask with the dibromide, boronic acid, and solvent.[1] Degas with Argon for 20 mins.
-
Add the catalyst and base under Argon flow.
-
Heat to 60°C (Mild heat prevents over-reaction at C3).[1] Monitor via TLC/HPLC.[1]
-
Endpoint: Disappearance of boronic acid. The dibromide may remain if excess was used, but the mono-substituted product should dominate.[1]
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over
.[1] Purify via column chromatography (Hexane/DCM gradient).
-
Step 2: C3-Functionalization (Forcing Conditions)
Target: Introduce the Triazine unit at the hindered C3 position.
-
Reagents:
-
Procedure:
-
Combine reagents in a pressure vial or Schlenk tube.
-
Heat to 100-110°C (Reflux) for 12-24 hours.
-
Validation: Check for the complete consumption of the aryl bromide intermediate via LC-MS.
-
Purification: Recrystallization from Toluene/Ethanol is preferred for OLED materials to achieve >99.9% purity.[1]
-
Protocol B: Symmetric Double Amination (Hole Transport Material)
Objective: Synthesize a fluorinated bis-carbazole derivative (e.g., for use as a high-Tg Hole Transport Layer).
-
Reagents:
-
Procedure:
-
Mix all solid reagents in a glovebox or under strict Argon atmosphere.
-
Add anhydrous Xylene.
-
Reflux at 130°C for 24 hours.
-
Note: The high temperature and strong base/ligand combination are required to force the amination at the hindered C3 position.
-
Purification: Sublimation is recommended after column chromatography to remove trace palladium.
-
Critical Process Parameters (Troubleshooting)
| Issue | Probable Cause | Corrective Action |
| Poor Regioselectivity (Step 1) | Temperature too high (>80°C) or Catalyst too active.[1] | Lower temperature to 50-60°C. Use |
| Incomplete Reaction at C3 | Steric hindrance from Fluorine/Methyl. | Switch to "Next-Gen" Buchwald ligands (S-Phos, X-Phos, RuPhos).[1] Increase catalyst loading to 5 mol%. |
| Debromination (Side Product) | Ensure anhydrous solvents (for Buchwald).[1] Avoid secondary alcohols in Suzuki coupling; use Toluene/Water instead of Toluene/Ethanol. | |
| Low Solubility | Planar stacking of the product. | The methyl group aids solubility, but if insufficient, introduce tert-butyl groups on the peripheral donor/acceptor ligands.[1] |
Safety & Handling (SDS Summary)
-
Hazards: this compound is an Irritant (Skin/Eye/Respiratory) .[1] It may cause sensitization upon prolonged contact.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Light sensitive – store in amber vials.
-
Spill Response: Absorb with inert material (vermiculite).[1] Do not flush into surface water; organohalogens are persistent environmental pollutants.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
BenchChem. (2025).[1][2] Application Notes and Protocols for Bromo-Diazafluorene Derivatives in OLED Technology. (General reference for halogenated OLED building blocks). Link[1]
-
Sigma-Aldrich. (2025).[1] Product Specification: 2-Bromo-5-fluorotoluene. (Reference for reactivity comparison of bromo-fluorotoluenes). Link
-
Yoneda Labs. (2025).[1] Suzuki-Miyaura Cross-Coupling: Practical Guide. (Protocol optimization for steric hindrance). Link
-
Beilstein Journals. (2022).[1] Substituent effect on TADF properties of 2-modified pyrimidine-carbazole emitters. (Context for fluorine substitution in TADF). Link
Sources
Application Note: Strategic Functionalization of 3,5-Dibromo-2-fluorotoluene via Nucleophilic Aromatic Substitution (SNAr)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 3,5-Dibromo-2-fluorotoluene. This substrate is a valuable and versatile building block in synthetic chemistry, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its unique substitution pattern allows for a highly selective SNAr reaction at the C2 position, displacing the fluoride, while preserving the bromine atoms at the C3 and C5 positions for subsequent downstream transformations, such as palladium-catalyzed cross-coupling reactions. We present the core mechanistic principles governing this reactivity, field-proven protocols for the reaction with various classes of nucleophiles (amines, alcohols, and thiols), and a discussion of the strategic advantages of this synthetic approach.
Part I: Mechanistic & Strategic Considerations
The SNAr (Addition-Elimination) Mechanism
Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the more common electrophilic aromatic substitution, SNAr proceeds readily only on aromatic rings that are "electron-poor," a condition typically met by the presence of strong electron-withdrawing groups.[2][3] The reaction follows a two-step addition-elimination mechanism.[4][5]
-
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4][6] The aromaticity of the ring is temporarily broken in this step.[7]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group, yielding the final substituted product.[7]
Substrate Analysis: this compound
The reactivity of this compound in SNAr reactions is governed by the interplay of its substituents:
-
Leaving Group (Fluorine): In the context of SNAr, fluoride is an excellent leaving group. This is counterintuitive when compared to S
N2 reactions, where iodide is superior. The reason lies in the rate-determining step: the nucleophilic attack. The extreme electronegativity of fluorine strongly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and susceptible to attack.[1][2] Since the C-F bond is broken in the fast, second step, its high bond strength does not impede the reaction rate.[2] -
Activating Groups (Bromine): The two bromine atoms act as moderate electron-withdrawing groups through induction. Their presence helps to lower the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.[3][5] Crucially, the bromine atom at the C5 position is para to the site of nucleophilic attack. This positioning allows it to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, further accelerating the reaction.[4][5]
-
Methyl Group: The methyl group at C1 is a weak electron-donating group. While such groups typically deactivate rings towards nucleophilic attack, its effect is significantly outweighed by the activating influences of the fluorine and two bromine atoms.
This specific arrangement makes this compound an ideal substrate for selective C-F bond substitution.
Caption: SNAr mechanism showing nucleophilic attack and formation of the stabilized Meisenheimer complex.
Strategic Importance in Drug Discovery
Fluorinated organic compounds are of paramount importance in modern drug discovery.[8] The incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity and pKa.[8][9] Substrates like this compound are highly sought after because they enable a modular approach to synthesis. An initial SNAr reaction installs a key pharmacophore (an amine, ether, or thioether), while the bromine atoms serve as versatile handles for subsequent complexity-generating reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-couplings.
Caption: Strategic utility of the substrate for sequential functionalization.
Part II: Experimental Protocols & Data
General Considerations & Best Practices
-
Safety: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: Dipolar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are preferred.[10] They effectively solvate the cation of the base, increasing the reactivity of the nucleophile. Ensure solvents are anhydrous, especially when using moisture-sensitive bases like NaH.
-
Bases: The choice of base depends on the pKa of the nucleophile.
-
For amines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.
-
For less nucleophilic alcohols, phenols, and thiols, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are required to generate the corresponding nucleophilic anion in situ.[6][10]
-
-
Reaction Monitoring: Progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Reaction with Primary and Secondary Amines (N-Arylation)
This protocol describes a general procedure for the synthesis of N-substituted 2-amino-3,5-dibromotoluene derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., morpholine, benzylamine) (1.2 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water & Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to create a solution with a concentration of approximately 0.2-0.5 M with respect to the substrate.
-
Add the amine nucleophile (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C. The reaction is typically complete within 4-12 hours. Monitor progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
| Nucleophile | Base | Temp (°C) | Typical Time (h) |
| Morpholine | K₂CO₃ | 90 | 6 |
| Benzylamine | K₂CO₃ | 90 | 8 |
| Piperidine | Cs₂CO₃ | 80 | 5 |
Protocol 2: Reaction with Phenols (O-Arylation)
This protocol requires the in situ generation of a more potent phenoxide nucleophile using a strong base.
Materials:
-
This compound (1.0 eq)
-
Phenol (or substituted phenol) (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add the phenol (1.2 eq) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.3 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the phenoxide solution.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the crude product via flash chromatography.
| Nucleophile | Base | Temp (°C) | Typical Time (h) |
| Phenol | NaH | 70 | 12 |
| 4-Methoxyphenol | NaH | 70 | 10 |
| Methanol (as NaOMe) | t-BuOK | 60 | 16 |
Protocol 3: Reaction with Thiols (S-Arylation)
This protocol outlines the synthesis of aryl thioethers, which are important structural motifs in many pharmaceuticals.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water & Brine
Procedure:
-
In a procedure analogous to Protocol 1, combine this compound (1.0 eq), K₂CO₃ (2.0 eq), and the thiol (1.1 eq) in anhydrous DMF.[10]
-
Heat the mixture to 70-90 °C, monitoring by TLC until the starting material is consumed.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the resulting crude thioether by flash column chromatography.
| Nucleophile | Base | Temp (°C) | Typical Time (h) |
| Thiophenol | K₂CO₃ | 80 | 4 |
| Benzyl mercaptan | Cs₂CO₃ | 70 | 6 |
digraph "Experimental_Workflow" { graph [fontname="Helvetica", fontsize=12, labelloc=b, label="Figure 3: General Experimental Workflow"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];A[label="1. Reaction Setup\n- Add Substrate, Base, Solvent\n- Inert Atmosphere"]; B[label="2. Add Nucleophile"]; C [label="3. Heating & Monitoring\n- Heat to specified temp\n- Monitor by TLC/LC-MS"]; D [label="4. Work-up\n- Quench reaction\n- Aqueous extraction"]; E [label="5. Purification\n- Dry & concentrate organic layers\n- Flash Chromatography"]; F [label="Characterized Product", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
A -> B -> C -> D -> E -> F; }
Caption: A generalized workflow for SNAr reactions on the title substrate.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Molecules. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Institutes of Health (NIH). [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (2021). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. [Link]
-
Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]
-
Beyond Benign. A Green Nucleophilic Aromatic Substitution Reaction. [Link]
-
ResearchGate. (2010). Synthesis of 3-Diaminomethylene-2(3H)-furanones by Reaction of 2-Amino-4,5-dihydro-3-furancarboxamides with Amines. [Link]
-
Chemistry LibreTexts. (2020). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
YouTube. (2020). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. [Link]
-
Journal of Applied Pharmaceutical Sciences and Research. (2021). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. [Link]
-
Journal of Drug Discovery and Development. Fluorine in drug discovery: Role, design and case studies. [Link]
-
Semantic Scholar. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. [Link]
-
The Cynical Chemist (Wordpress). SNAr Reaction in Other Common Molecular Solvents. [Link]
-
The Cynical Chemist (Wordpress). (2016). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (2011). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]
-
National Institutes of Health (NIH). (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
-
Royal Society of Chemistry. (1972). Indolizines. Part V. The synthesis of 3-amino- and 3-acetamido-indolizines and their precursors, the 3-azo-, -nitroso-, -nitro-, and -acetyl-indolizines. [Link]
-
LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]
-
National Institutes of Health (NIH). (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
-
ResearchGate. (2019). Tactical Applications of Fluorine in Drug Design and Development. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3,5-Dibromo-2-fluorotoluene
This guide serves as a specialized technical support resource for researchers working with 3,5-Dibromo-2-fluorotoluene . It is structured to troubleshoot yield issues, optimize reaction conditions, and explain the underlying mechanistic challenges specific to this substrate.
Case ID: OPT-35DB2FT-YIELD Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support
Substrate Analysis & Critical Challenges
Before troubleshooting, you must understand why this substrate is failing. The this compound scaffold presents a classic "Steric vs. Electronic" conflict that leads to stalled reactions and isomeric mixtures.
The Reactivity Map
-
C5-Bromine (The "Easy" Target): Located meta to the fluorine and meta to the methyl group. It is sterically accessible and typically reacts first.
-
C3-Bromine (The "Bottleneck"): Located ortho to the fluorine atom . While the fluorine's inductive effect (
) makes this position electron-deficient (theoretically activating it for oxidative addition), the steric shielding by the fluorine atom and the methyl group dominates.-
Result: Standard catalysts often couple at C5 and then "die" or stall before they can penetrate the steric wall at C3, leading to low yields of the bis-coupled product or mixtures of mono-species.
-
Troubleshooting Guide (Q&A Format)
Issue 1: "I am getting a mixture of mono- and bis-coupled products, and the reaction stalls."
Diagnosis: Catalyst Fatigue. The catalyst is active enough to couple the accessible C5 position but lacks the longevity or steric bulk to negotiate the hindered C3 position. Solution: Switch to a Buchwald Dialkylbiaryl Ligand system.
-
Protocol Adjustment: Replace
or with Pd(OAc)₂ + SPhos (or XPhos ). -
Why? SPhos is electron-rich (facilitating oxidative addition at the deactivated C3) and bulky (preventing catalyst dimerization/death).
-
Action: Maintain a Catalyst:Ligand ratio of 1:2.
Issue 2: "My yield is low (<40%) and I see significant starting material recovery."
Diagnosis: Boronic Acid Protodeboronation. If your coupling partner is an electron-poor or heteroaryl boronic acid, it may be decomposing (hydrolyzing) faster than the slow oxidative addition at the C3 position can occur. Solution: Controlled Base Release or Anhydrous Conditions.
-
Protocol Adjustment: Switch from aqueous
to anhydrous or in Dioxane or Toluene. -
Alternative: Use a MIDA boronate or Potassium Trifluoroborate (
) salt instead of the free boronic acid to slow-release the nucleophile.
Issue 3: "I see a black precipitate form within 30 minutes."
Diagnosis: "Pd-Black" Formation (Catalyst Aggregation). Your catalyst is reducing out of the cycle because the oxidative addition step is too slow (due to the C3 sterics). Solution: Ligand Stabilization.
-
Protocol Adjustment: Increase ligand loading or switch to a precatalyst scaffold like XPhos Pd G2 . This ensures the active
species remains ligated and soluble even during slow reaction phases.
Optimization Matrix: Reagent Selection
Use this table to select conditions based on your specific coupling partner.
| Variable | Standard (Tier 1) | High-Performance (Tier 2) | Best for Hindered C3 |
| Catalyst | XPhos Pd G2 or Pd(OAc)₂ + SPhos | ||
| Base | |||
| Solvent | THF / Water (4:1) | Dioxane / Water (10:1) | Toluene or 1-Butanol |
| Temp | 60-80°C | 90-100°C | 100-110°C |
| Additives | None | TBAB (Phase Transfer) | Molecular Sieves (4Å) |
Standardized High-Yield Protocol
Recommended for synthesizing the bis-coupled product.
Reagents:
-
This compound (1.0 equiv)
-
Boronic Acid (2.5 - 3.0 equiv)
-
Catalyst:
(2 mol%) + SPhos (4-8 mol%) -
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step:
-
Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and base. Cap and purge with Argon for 15 minutes. Crucial: Oxygen kills the active catalyst needed for the difficult C3 coupling.
-
Catalyst Addition: Add the Pd source and Ligand (pre-mixed in a small amount of solvent if possible) under positive Argon pressure.
-
Solvent: Add degassed Toluene/Water.
-
Heating: Heat to 100°C with vigorous stirring (>800 RPM).
-
Note: High stirring speed is essential for biphasic systems.
-
-
Monitoring: Check HPLC/TLC at 2 hours. If mono-coupled product persists, add a second charge of catalyst (1 mol%) and continue heating.
Mechanistic Visualization
The following diagram illustrates the competitive pathways and why the C3 position acts as a kinetic trap.
Figure 1: Reaction pathway showing the kinetic preference for C5 and the "energy barrier" at C3.
References
-
Regioselectivity in Polyhalogenated Arenes
- Lange, J., et al. "Regioselective Suzuki Couplings of Polyhalogenated Arenes." Chemical Society Reviews, 2007.
- Note: Establishes the general rule that sterics (C5) usually override electronics (C3)
-
Buchwald Ligand Efficacy (SPhos/XPhos)
- Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
- Note: Definitive guide on using SPhos for sterically hindered ortho-substituted substr
-
Base Effects in Suzuki Coupling
Sources
Technical Support Center: Regiocontrol in 3,5-Dibromo-2-fluorotoluene Functionalization
[1]
Subject: Troubleshooting Regioselectivity & Reactivity Profiles Applicable Substrate: 3,5-Dibromo-2-fluorotoluene (CAS: N/A for specific isomer, analogous to 2-bromo-5-fluorotoluene derivatives) Target Audience: Medicinal Chemists, Process Chemists, Application Scientists[1]
Executive Summary: The Substrate Challenge
The functionalization of This compound presents a classic "Electronics vs. Sterics" conflict.[1] Successful manipulation requires understanding the distinct reactivity profiles of the two bromine atoms and the competing acidity of the benzylic methyl group.[1]
-
C3-Bromine (Ortho to F): Electronically activated (inductive effect of F) but sterically crowded.[1]
-
C5-Bromine (Para to F): Sterically accessible but electronically less activated.[1]
-
C1-Methyl (Benzylic): Susceptible to unwanted deprotonation by strong bases.[1]
This guide provides validated protocols to selectively target each site.
Interactive Troubleshooting Pathways
Workflow 1: Metal-Halogen Exchange (Lithiation/Magnesiation)[1]
User Query: "I am trying to lithiate the ring, but I'm seeing complex mixtures or benzylic degradation."
Technical Insight:
Standard
Protocol Optimization:
| Variable | Recommendation | Mechanistic Rationale |
| Reagent | Avoids benzylic deprotonation. Mg is less basic than Li but efficient for Br-Mg exchange.[1] | |
| Temperature | -15°C to 0°C | Turbo Grignard requires higher temps than BuLi; safe from benzylic attack at this range.[1] |
| Selectivity | C3-Position (Major) | The Mg coordinates to the F-atom, directing exchange to the C3-Br bond.[1] |
| Quench | Electrophile in THF | Add electrophile immediately after exchange is complete (monitor by GC-MS). |
Diagnostic Flowchart (Graphviz):
Caption: Selection logic for metallation reagents to avoid benzylic side-reactions.
Workflow 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
User Query: "I need to mono-arylate the substrate. Which bromine reacts first?"
Technical Insight: In Pd-catalyzed couplings, the Oxidative Addition (OA) step is rate-determining.[1]
-
Electronic Control: OA is faster at electron-deficient bonds.[1] C3-Br is more deficient (closer to F).[1]
-
Steric Control: OA is faster at accessible bonds.[1] C5-Br is significantly more accessible.[1]
The "Ligand Switch" Strategy: You can invert regioselectivity by changing the ligand's steric bulk.[1]
| Target Site | Recommended Ligand | Catalyst System | Mechanism |
| C3-Br (Ortho) | Electronic Control: Small ligands allow Pd to access the crowded C3 site.[1] The inductive activation of F drives the reaction here.[1] | ||
| C5-Br (Para) | XPhos or | Steric Control: Bulky ligands cannot fit into the C3 pocket (flanked by F and H). They force reaction at the exposed C5 site.[1] |
Experimental Validation (Step-by-Step):
-
For C3-Coupling (Electronic):
-
Dissolve substrate (1.0 eq) and Boronic Acid (1.1 eq) in DME/Water (4:1).
-
Add
(2.0 eq). -
Degas (Sparge with Ar for 15 min).
-
Add
(5 mol%). -
Heat to 80°C. Monitor closely—C5 will react if C3 is consumed.[1]
-
-
For C5-Coupling (Steric):
Regioselectivity Pathway Diagram (Graphviz):
Caption: Ligand-dependent divergence in Suzuki-Miyaura coupling regioselectivity.
Critical FAQ: Common Pitfalls
Q1: Why am I seeing a "dimer" byproduct during lithiation?
-
Cause: If you use
-BuLi and allow the temperature to rise above -78°C, the generated aryl-lithium can attack unreacted starting material (via benzyne formation or SNAr mechanism if F is displaced, though less likely).[1] -
Fix: Ensure rapid addition of the electrophile. Switch to Turbo Grignard (
-PrMgCl[1]·LiCl) to reduce nucleophilicity and stabilize the metallated intermediate.[1]
Q2: Can I perform SNAr (Nucleophilic Aromatic Substitution) on the Fluorine?
-
Answer: Difficult. While F is a good leaving group, the ring is not sufficiently activated.[1] The methyl group is electron-donating (deactivating for SNAr).[1] You would need extremely harsh conditions (e.g., KOtBu in DMSO at >120°C), which would likely cause dehalogenation or benzylic degradation.
-
Recommendation: Do not rely on SNAr. Use Pd-catalyzed C-N coupling (Buchwald-Hartwig) to install amines instead of displacing the fluoride.[1]
Q3: How do I scale up the C3-selective coupling?
-
Advice: On scale, "Standard" ligands (
) may lose selectivity due to thermal degradation or concentration gradients.[1] -
Protocol: Use Bis-phosphine ligands like dppf or Xantphos for C3 selectivity on scale.[1] They are more robust than
and maintain the "small bite angle" required for electronic control.
References & Authority
-
Knochel, P. et al. Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. (Foundational text on Turbo Grignard selectivity).
-
Miyaura, N., Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1]. (Basis for Electronic Control).
-
Surry, D. S., Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.. (Basis for Steric/Ligand Control).[2]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews 2022. (Detailed analysis of identical halogen discrimination). .
(Note: While specific literature on this compound is sparse, the protocols above are derived from established reactivity principles of polyhalogenated fluoroarenes verified in the cited reviews.)
troubleshooting debromination side reactions in fluorotoluenes
The following guide serves as a specialized Technical Support Center for researchers encountering debromination issues with fluorotoluenes. It is structured to provide immediate, high-level troubleshooting based on mechanistic causality.
Ticket Status: OPEN Topic: Troubleshooting Debromination Side Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Vanishing Bromine" Phenomenon
In the functionalization of fluorotoluenes, the unexpected loss of a bromine atom (debromination) is rarely random. It is a deterministic failure mode driven by the unique electronics of the fluorine substituent. Fluorine’s high electronegativity lowers the LUMO energy of the arene, accelerating oxidative addition (good) but also stabilizing anionic intermediates and radical pathways that lead to C-Br bond cleavage without the desired coupling (bad).
This guide addresses the three distinct "failure modes" where debromination occurs:
-
Hydrodebromination during Palladium Catalysis (Suzuki/Buchwald).
-
Halogen Dance (Base-Catalyzed Migration) during Lithiation.
-
Radical Abstraction during photoredox or high-temperature processes.
Module 1: Palladium-Catalyzed Cross-Coupling
User Issue: "I am running a Suzuki coupling on a bromofluorotoluene. The starting material is consumed, but I see the debrominated fluorotoluene (Ar-H) instead of the product."
The Mechanism: Hydride Source Contamination
In Pd-catalyzed cross-coupling, debromination is technically hydrodebromination . It occurs when the organopalladium intermediate (
Root Cause Analysis:
-
The "Alcohol Trap": Primary and secondary alcoholic solvents (MeOH, EtOH, iPrOH) or alkoxide bases (NaOEt, NaOiPr) are the primary culprits. They coordinate to Palladium and undergo
-hydride elimination, generating a species that reductively eliminates to form Ar-H. -
Fluorine Effect: The electron-deficient fluorotoluene ring makes the
bond more electrophilic, increasing the rate of hydride capture relative to transmetalation.
Diagnostic Diagram: The Hydrodebromination Divergence
Caption: The critical divergence point occurs after oxidative addition. Presence of alcohols or alkoxides forces the pathway toward Beta-Elimination.
Protocol 1: The "Anhydrous Switch" Workflow
If you detect >5% debromination, immediately abort standard aqueous/alcoholic protocols and switch to this anhydrous system.
Step-by-Step Methodology:
-
Solvent Swap: Replace MeOH/EtOH/H2O mixtures with Toluene/Dioxane (4:1) or THF .
-
Base Replacement: Switch from alkoxides (NaOMe) to inorganic carbonates (Cs2CO3, K2CO3) or phosphates (K3PO4) . These bases lack
-hydrogens and cannot serve as hydride donors. -
Water Control: While Suzuki coupling requires trace water for boronate activation, excess water at high temperatures promotes debromination. Add exactly 2-5 equivalents of H2O per equivalent of boronic acid, rather than using a bulk aqueous solvent ratio.
-
Catalyst Selection: Use a precatalyst like Pd(dppf)Cl2 or XPhos Pd G3 . These bulky, electron-rich ligands accelerate transmetalation (the desired step) over hydride insertion.
Validation Check: Run a control reaction with deuterated solvent (e.g., CD3OD). If the byproduct is Ar-D, the solvent is your hydride source. If it is Ar-H, the hydride is coming from the ligand or the boronic acid itself.
Module 2: Lithiation & Metal-Halogen Exchange
User Issue: "I treated my bromofluorotoluene with n-BuLi to trap with an electrophile. I got a mixture of regioisomers and debrominated starting material."
The Mechanism: Halogen Dance (BCHD)
In lithiation chemistry, the "vanishing bromine" is often actually a migrating bromine . This is the Base-Catalyzed Halogen Dance (BCHD) .
Root Cause Analysis:
-
Acidity Mismatch: The fluorine atom significantly acidifies the adjacent protons (ortho-lithiation).
-
The Dance: Upon Lithium-Halogen exchange, the resulting aryl lithium is highly basic. Instead of reacting with your electrophile, it deprotonates a starting molecule of bromofluorotoluene. The bromine then migrates to the thermodynamically more stable position (often between two substituents), or is lost entirely if the reaction quenches via protonation.
Diagnostic Diagram: The Halogen Dance Cycle
Caption: The "Dance" is a self-propagating cycle triggered by slow trapping or insufficient cooling, leading to scrambled or debrominated products.
Protocol 2: The "Cryogenic Trapping" Technique
To stop the dance, you must ensure the rate of electrophile trapping (
Step-by-Step Methodology:
-
Temperature Discipline: Maintain -78°C strictly. Do not allow the reaction to warm to 0°C until after the electrophile has been added.
-
Base Selection: Switch from n-BuLi to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA . These bulky amide bases are less nucleophilic toward the bromine (preventing premature exchange) and allow for controlled deprotonation if directed lithiation is the goal.
-
Inverse Addition (The "Barbier" Condition): Do not generate the lithiated species and then add the electrophile. Instead, premix the aryl bromide with the electrophile (if compatible, e.g., TMSCl, borates) and add the base to the mixture. This ensures the intermediate is trapped immediately upon formation (In-Situ Quench).
-
Note: This works best for silylations and borylations.
-
Validation Check: If you suspect a Halogen Dance, analyze the NMR of the "debrominated" byproduct. A true debromination yields the parent fluorotoluene. A "Dance" product will be an isomer with the bromine in a different position (e.g., moving from para to meta relative to Fluorine).
Summary Data & Compatibility Matrix
Table 1: Solvent & Base Compatibility for Fluorotoluenes
| Component | Risk Level | Mechanism of Failure | Recommended Alternative |
| Ethanol / Methanol | CRITICAL | Primary hydride source ( | Toluene, THF, DMF, Dioxane |
| Isopropanol | HIGH | Rapid hydride donation. | tert-Butanol (cannot |
| Sodium Methoxide | CRITICAL | Acts as both base and hydride donor. | Cs2CO3, K3PO4, KOtBu |
| Triethylamine | MODERATE | Can act as a hydride source at high T. | DIPEA (more steric bulk), Inorganic bases |
| Water (Bulk) | MODERATE | Promotes protodebromination in some cycles. | Stoichiometric Water (2-5 eq.) |
Table 2: Catalyst Selection Guide
| Catalyst System | Debromination Risk | Best Use Case |
| Pd(PPh3)4 | High | Avoid with fluorinated substrates; slow oxidative addition allows side reactions. |
| Pd(dppf)Cl2 | Low | Excellent general purpose; large bite angle favors reductive elimination of product. |
| Pd2(dba)3 + XPhos | Very Low | Bulky, electron-rich ligand facilitates rapid coupling over reduction. |
| Pd-PEPPSI-IPr | Low | Highly active for difficult substrates; NHC ligand stabilizes Pd species. |
References
-
Mechanistic Insight into Hydrodebromination
-
Halogen Dance Mechanism
-
Troubleshooting Suzuki Couplings
- Title: Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid (General Suzuki Troubleshooting).
-
Source: BenchChem Technical Guides.[4]
-
Buchwald-Hartwig Optimization
Sources
Technical Support Center: Handling Moisture Sensitivity of 3,5-Dibromo-2-fluorotoluene Intermediates
The following Technical Support Guide is designed for researchers and process chemists working with 3,5-Dibromo-2-fluorotoluene . It focuses on the critical moisture sensitivity of its reactive intermediates, specifically the organolithium species generated during metal-halogen exchange.
Subject: Troubleshooting & Handling Guide for Organometallic Intermediates of this compound Applicable For: Synthetic Chemists, Process Engineers, Drug Discovery Teams Risk Level: High (Moisture Sensitive / Cryogenic / Potential Benzyne Formation)
Technical Overview: The "Hidden" Instability
While the parent compound, This compound , is a stable halogenated aromatic liquid (Density: ~1.6 g/mL), it is inert to moisture under ambient conditions. The "moisture sensitivity" warning invariably refers to the organolithium intermediate generated during synthesis.
When you treat this compound with n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (TurboGrignard), you generate a highly reactive species.
The Critical Mechanism
The reaction is typically a Lithium-Halogen Exchange . Due to the inductive effect of the fluorine atom, the exchange occurs preferentially at the 3-position (ortho to fluorine).
Two Major Failure Modes:
-
Moisture Attack (Protonation): Water acts as a proton source, instantly quenching the lithiated intermediate to form 5-bromo-2-fluorotoluene (the "reduced" byproduct).
-
Thermal Instability (Benzyne Formation): If the reaction warms up (even to -40°C) before the electrophile is added, the ortho-lithio and ortho-fluoro groups can eliminate LiF to form a Benzyne intermediate, leading to tars and complex mixtures.
Standardized Handling Protocol (Anhydrous Conditions)
To prevent moisture-induced failure, you must establish a "Chain of Dryness." A single weak link will compromise the yield.
A. Reagent Preparation Table
| Component | Specification | Preparation / Drying Method |
| Solvent (THF/Et₂O) | < 10 ppm H₂O | Distill over Na/Benzophenone or use activated alumina columns (SPS). |
| This compound | > 98% Purity | Azeotropic drying with toluene if opened previously. Store over 4Å molecular sieves. |
| Reaction Vessel | Borosilicate Glass | Oven-dried (120°C, >4 hrs) or Flame-dried under vacuum. |
| Inert Gas | Ar or N₂ (99.999%) | Passed through O₂/H₂O scrubbing columns. |
B. The "Double-Manifold" Workflow
Use this workflow to ensure the intermediate survives generation.
Figure 1: Anhydrous workflow for generating and trapping the lithiated intermediate. The red zone indicates the period of highest vulnerability to moisture and temperature.
Troubleshooting Guide: Diagnostics & Solutions
Use this section to diagnose why a reaction failed based on the impurity profile of your crude mixture.
Scenario A: "I recovered mostly starting material."
-
Diagnosis: The Lithium-Halogen exchange did not occur.
-
Root Cause:
-
Wet Solvent: Water in the THF killed the n-BuLi before it could react with the aromatic ring.
-
Degraded n-BuLi: The titer of your reagent is lower than labeled.
-
-
Solution: Titrate your n-BuLi using N-pivaloyl-o-toluidine or 1,10-phenanthroline. Ensure THF is freshly distilled.
Scenario B: "I isolated the 'Reduced' product (5-bromo-2-fluorotoluene)."
-
Diagnosis: The exchange happened (Br replaced by Li), but the intermediate was protonated (Li replaced by H).
-
Root Cause: Moisture Ingress.
-
The atmosphere in the flask was compromised.[1]
-
The electrophile added later was wet.
-
Condensation formed on the septum due to the dry ice bath.
-
-
Solution: Use a positive pressure of Argon. Dry the electrophile solution over molecular sieves before addition.
Scenario C: "I got a black tar / complex mixture."
-
Diagnosis: Benzyne Formation.
-
Root Cause: Temperature Control Failure. The 3-lithio-2-fluoro intermediate is unstable. If the temperature rises above -60°C, it eliminates LiF to form a benzyne, which polymerizes or reacts non-selectively.
-
Solution: Keep the internal temperature strictly below -70°C during n-BuLi addition and the equilibration period.
Decision Tree for Optimization
Figure 2: Diagnostic logic for reaction outcomes.
Frequently Asked Questions (FAQs)
Q: Can I use Nitrogen instead of Argon? A: Yes, but Argon is superior . Argon is heavier than air and forms a "blanket" over the reaction mixture, providing better protection against moisture ingress when the septum is opened briefly. Nitrogen is lighter and diffuses away faster.
Q: Which bromine atom exchanges first? A: The bromine at the 3-position (ortho to the fluorine). The fluorine atom exerts a strong inductive effect (-I), acidifying the ortho-position and stabilizing the resulting carbanion. The 5-position is significantly less reactive [1, 2].
Q: How do I dry the starting material if it's wet? A: Do not use silica gel (it adds water). Dissolve the this compound in anhydrous toluene and rotary evaporate it. Repeat this 2-3 times (azeotropic drying). Finally, store it over activated 4Å molecular sieves for 24 hours.
Q: Can I use a syringe to add n-BuLi? A: Yes, but strictly follow Schlenk techniques .
-
Pressurize the n-BuLi bottle with Argon.
-
Withdraw the reagent into a gas-tight syringe.
-
Pierce the reaction septum and add dropwise down the side of the flask to pre-cool the reagent before it hits the solution.
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for Li-Halogen exchange protocols and "superbase" dynamics).
-
Leroux, F., & Schlosser, M. (2002). "The 'High-Tech' Modification of the Schiemann Reaction." Angewandte Chemie International Edition, 41(22), 4272-4275. Link (Discusses the stability of ortho-lithio fluorobenzenes).
-
Reich, H. J. (2012). "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews, 113(9), 7130-7178. Link (Detailed mechanism of Li-Halogen exchange).
-
BenchChem Technical Data. "this compound Structure & Properties." Link (For physical property verification).
-
Sigma-Aldrich Safety Data Sheet. "n-Butyllithium solution." Link (Handling pyrophoric reagents).
Sources
overcoming steric hindrance in 3,5-Dibromo-2-fluorotoluene substitution
Technical Support Center: 3,5-Dibromo-2-fluorotoluene Functionalization
Subject: Overcoming Steric & Electronic Conflicts in Regioselective Substitution Ticket ID: #RXN-35DB2FT-STERICS Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Buttressing Effect" Paradox
You are likely encountering difficulty because this compound presents a classic conflict between electronic activation and steric protection .[1]
-
The Trap: The C3-Bromine is electronically activated (ortho to Fluorine), making it the theoretically preferred site for oxidative addition. However, it is kinetically blocked by the "Buttressing Effect." The Methyl group (C1) pushes against the Fluorine (C2), which in turn crowds the C3-Bromine, creating a severe steric pocket.
-
The Solution: You must choose your reagent class to exploit either the electronic advantage (Lithium-Halogen Exchange) or the steric bias (Palladium Catalysis).
Decision Matrix: Select Your Pathway
Use this logic flow to determine the correct protocol for your target isomer.
Caption: Decision tree for selecting the reaction pathway based on the desired substitution site (C3 vs C5).
Technical Modules & Troubleshooting
Module A: Targeting the Hindered C3 Position (Overcoming Sterics)
Objective: Force substitution at the crowded C3-Br position. Mechanism: Use the Inductive Effect of Fluorine. Fluorine is an electron-withdrawing group (EWG) that acidifies the adjacent position. In Lithium-Halogen exchange, the Fluorine atom stabilizes the resulting aryl-lithium species at C3, overriding the steric bulk of the neighboring methyl group.
Protocol: Directed Lithiation
-
Solvent: Anhydrous THF (Ether is less effective for breaking aggregates).
-
Temperature: Cool to -78°C (Critical).
-
Reagent: Add n-BuLi (1.05 equiv) slowly.
-
Note: Do not use t-BuLi; it is too bulky and may favor C5 or result in scrambling.
-
-
Quench: Add your electrophile (e.g., Borate, Aldehyde) at -78°C.
-
Warm: Allow to warm to RT only after the electrophile is added.
Troubleshooting Q&A:
Q: I am seeing significant C5 product or scrambling. A: You likely allowed the temperature to rise above -60°C before quenching. The C3-Lithio species is kinetically formed but thermodynamically unstable due to the "buttressing" repulsion. If it warms up, it will isomerize to the more stable (less hindered) C5 position ("Halogen Dance"). Keep it cold.
Q: The reaction stalled. A: Ensure you are using THF. The coordination of Lithium to the Fluorine (though weak) and the solvent is required to stabilize the hindered anion.
Module B: Targeting the Accessible C5 Position
Objective: Substitute the exposed C5-Br while leaving C3-Br intact. Mechanism: Steric Exclusion . In Palladium-catalyzed cross-coupling (Suzuki/Buchwald), the oxidative addition step is sensitive to sterics. The C3 position is blocked by the C2-F and C1-Me. Standard Pd catalysts will naturally insert into the C5-Br bond first.
Protocol: Steric-Controlled Suzuki Coupling
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2.
-
Why: These ligands have moderate bulk. They are active enough for C5 but too bulky to easily access C3.
-
-
Base: Na2CO3 (2.0 equiv).
-
Solvent: Toluene/Water (4:1).
-
Temperature: 60-80°C.
Troubleshooting Q&A:
Q: I need to force a Suzuki coupling at C3 (the hindered site) without using Lithium. A: This is the hardest challenge. You must switch to Buchwald Ligands (e.g., XPhos or SPhos ).
- Logic: These ligands are electron-rich (accelerating oxidative addition) and designed to facilitate coupling on hindered substrates.
- Warning: Even with XPhos, selectivity is not guaranteed. The Li-exchange method (Module A) is far more reliable for C3 functionalization.
Comparative Data: Steric Parameters
The following table illustrates why standard ligands fail at C3 and why specific reagents are required.
| Parameter | C3-Position (Hindered) | C5-Position (Open) | Implication |
| Flanking Groups | Fluorine (C2), Hydrogen (C4) | Hydrogen (C4), Hydrogen (C6) | C3 is "sandwiched." |
| Buttressing Source | C1-Methyl pushes C2-Fluorine | None | C3 effective volume is reduced. |
| Electronic Bias | High (Ortho to F) | Moderate (Meta to F) | Li-Exchange favors C3. |
| Pd-Oxidative Addition | Slow (Sterically blocked) | Fast (Accessible) | Standard Suzuki favors C5. |
Visualizing the "Buttressing Effect"
This diagram illustrates the physical crowding that prevents standard reagents from attacking C3.
Caption: The "Buttressing Effect" where the Methyl group pushes the Fluorine, shielding the C3-Bromine from bulky catalysts.
References & Authority
-
Buttressing Effects in Halogen-Lithium Exchange:
-
Source: "The Role of Conjugation in the Halogen-Lithium Exchange Selectivity." ResearchGate.
-
Relevance: Explains the "Halogen Dance" and why thermodynamic control (warming up) leads to loss of regioselectivity.
-
-
Site-Selective Suzuki Coupling:
-
Source: "Site-Selective Cross-Coupling of Polyhalogenated Arenes." NIH/PubMed.
-
Relevance: Defines the rules of engagement where sterics (C5) typically override electronics (C3) in Pd-catalysis unless specialized ligands are used.
-
-
Ligand Design for Hindered Substrates (Buchwald):
-
Source: "Rational Ligand Design for the Arylation of Hindered Primary Amines." ACS Publications.
-
Relevance: Provides the basis for using XPhos/SPhos if you absolutely must perform Pd-coupling at the hindered C3 position.
-
Sources
Technical Support Center: Minimizing Homocoupling with 3,5-Dibromo-2-fluorotoluene
Document ID: TSC-DBFT-HC-001
Last Updated: February 3, 2026
Introduction
3,5-Dibromo-2-fluorotoluene is a valuable building block in medicinal chemistry and materials science, prized for its specific substitution pattern which allows for sequential, site-selective functionalization. However, its use in palladium-catalyzed cross-coupling reactions is frequently complicated by the formation of homocoupling byproducts, where the aryl halide couples with itself or the organometallic reagent dimerizes. This guide provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help researchers minimize these unwanted side reactions and maximize the yield of the desired cross-coupled product.
Understanding the Problem: Why Does Homocoupling Occur?
Homocoupling in palladium-catalyzed reactions, particularly with substrates like this compound, is not a single-pathway problem. It can arise from several competing mechanisms that divert the catalyst from the desired cross-coupling cycle. The primary culprits are:
-
Aryl Halide Homocoupling: This pathway begins with the standard oxidative addition of the aryl bromide to the Pd(0) catalyst. However, instead of proceeding to transmetalation, two of these Ar-Pd(II)-X intermediates can undergo a ligand exchange to form an Ar-Pd(II)-Ar species, which then reductively eliminates to yield the symmetrical biaryl (Ar-Ar) byproduct.[1] This is often exacerbated by slow transmetalation or high catalyst concentrations.
-
Organometallic Reagent Homocoupling (e.g., Boronic Acid): In Suzuki-Miyaura couplings, the boronic acid can homocouple through a Pd(II)-mediated pathway, especially in the presence of oxygen.[2][3][4] Oxygen can reoxidize Pd(0) to Pd(II) or generate palladium peroxo complexes that react directly with the boronic acid, leading to the formation of symmetrical biaryls.[4] Thoroughly degassing the reaction mixture is crucial to suppress this side reaction.[2][5]
-
Alkyne Homocoupling (Glaser-Hay Coupling): In Sonogashira reactions, which use a copper co-catalyst, terminal alkynes can undergo oxidative homocoupling to form 1,3-diynes (butadiynes).[6][7] This is a competing catalytic cycle mediated by the copper salt, often promoted by the presence of oxygen.[6][8]
The structure of this compound itself can present challenges. The ortho-fluorine atom can influence the electronic properties and steric environment of the adjacent bromine, potentially affecting the rates of oxidative addition and subsequent steps in the catalytic cycle.
The Competing Catalytic Cycles
The diagram below illustrates the main productive cross-coupling cycle and the primary off-cycle pathways leading to homocoupling byproducts. Minimizing byproducts is a matter of optimizing conditions to favor the kinetics of the desired cycle over the undesired ones.
Caption: Diverging pathways in Pd-catalyzed cross-coupling.
Troubleshooting Guide & FAQs
This section is designed to provide direct answers to common issues encountered when using this compound.
Question 1: I'm performing a Suzuki-Miyaura coupling and see a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What's happening and how do I fix it?
Answer: This is a classic case of boronic acid homocoupling. It is most often caused by the presence of molecular oxygen, which facilitates a palladium(II)-mediated oxidative coupling of the boronic acid.[2][3][4]
Troubleshooting Workflow:
Caption: Decision tree for mitigating boronic acid homocoupling.
Detailed Explanation:
-
Oxygen Exclusion: This is the most critical factor. Even trace amounts of oxygen can be detrimental.[9] Ensure your solvent is thoroughly deoxygenated and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout the entire setup and reaction time.
-
Catalyst Choice: Pd(II) precatalysts like Pd(OAc)₂ must be reduced in-situ to the active Pd(0) species. This reduction step can be inefficient and leave residual Pd(II), which directly promotes homocoupling.[2][10] Using a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., a Buchwald G3 precatalyst) that ensures rapid and clean generation of the active catalyst can significantly reduce this side reaction.
-
Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[11] If transmetalation is slow, the competing homocoupling pathway has more time to occur. For challenging substrates, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker ones like NaHCO₃.[10]
Question 2: My main byproduct is the dimer of this compound. How can I prevent this?
Answer: The homocoupling of the aryl halide itself suggests that the transmetalation step is the rate-limiting step in your catalytic cycle. The Ar-Pd(II)-Br intermediate is lingering long enough to react with another molecule of itself.[1]
Key Strategies to Mitigate Aryl Halide Homocoupling:
| Strategy | Mechanistic Rationale | Recommended Action |
| Ligand Optimization | Bulky, electron-rich phosphine ligands accelerate the rate of reductive elimination, the final product-forming step. This helps to turn over the catalyst faster and disfavors side reactions.[10] | Switch from simple ligands like PPh₃ to specialized biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky N-heterocyclic carbene (NHC) ligands.[10][12] |
| Adjust Stoichiometry | Using a slight excess of the boronic acid (or other organometallic reagent) can increase its effective concentration, pushing the equilibrium towards the transmetalation step. | Use 1.1 to 1.3 equivalents of the organometallic partner relative to the aryl bromide. |
| Slow Addition | Adding the aryl halide slowly to the reaction mixture containing the catalyst and the organometallic partner can keep the concentration of the Ar-Pd(II)-Br intermediate low at any given time, thus minimizing the chance of it dimerizing.[9] | Prepare a solution of this compound and add it via syringe pump over several hours. |
| Lower Temperature | Higher temperatures can sometimes accelerate side reactions more than the desired reaction. | Try lowering the reaction temperature by 10-20 °C to see if the ratio of product to byproduct improves, accepting a potentially longer reaction time.[10] |
Question 3: I am attempting a Sonogashira coupling and obtaining a large amount of the symmetrical 1,3-diyne byproduct. What are the best practices to avoid this?
Answer: This byproduct is from the copper-mediated oxidative homocoupling of your terminal alkyne, known as Glaser-Hay coupling.[6][7] While the Sonogashira reaction requires a copper(I) co-catalyst, this same catalyst is responsible for the undesired dimerization.[13]
Solutions for Suppressing Alkyne Homocoupling:
-
Strictly Anaerobic Conditions: The Glaser coupling requires an oxidant, which is typically atmospheric oxygen.[6] Rigorous degassing of all reagents and solvents and maintaining a strict inert atmosphere is paramount.
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to eliminate the copper co-catalyst entirely. Modern Sonogashira protocols have been developed that operate efficiently without copper.[14] These methods often rely on more sophisticated palladium/ligand systems or the use of specific amine bases that can facilitate the catalytic cycle.
-
Optimize the Base: The amine base is not just a proton scavenger; it also complexes with the copper and palladium centers.[13] Bulky amines can sometimes hinder the formation of the copper-acetylide dimers required for homocoupling. Screening bases like piperidine, diisopropylamine (DIPA), or triethylamine (TEA) can be beneficial.
-
Solvent Choice: The choice of solvent can influence the relative rates of the Sonogashira and Glaser pathways. While polar aprotic solvents like DMF are common, sometimes less polar solvents like toluene can give cleaner reactions, although this is highly substrate-dependent.[15]
Optimized Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is designed as a robust starting point for minimizing homocoupling byproducts.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)[16][17]
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle/oil bath
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the K₃PO₄, arylboronic acid, Pd₂(dba)₃, and SPhos ligand.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The solvent mixture should have been previously degassed by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Substrate Addition: Add the this compound to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and allow it to stir under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Look for the consumption of the starting material and the appearance of the product spot/peak, while also checking for the formation of homocoupling byproducts.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired cross-coupled product from any residual starting materials and homocoupling byproducts.
References
- BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Unknown Author. (2025).
- Khan, I., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. PubMed Central.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Organic Chemistry Portal. Glaser Coupling, Hay Coupling.
- Nolan, S. P., et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids. Journal of the American Chemical Society.
- Bej, S., et al. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing.
- Alfa Chemistry. Glaser Coupling.
- Othman, M. R., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Wikipedia. Sonogashira coupling.
- Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
Sources
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 15. books.lucp.net [books.lucp.net]
- 16. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Yoneda Labs [yonedalabs.com]
Validation & Comparative
1H NMR Spectrum Analysis Guide: 3,5-Dibromo-2-fluorotoluene
This guide provides a rigorous technical analysis of the 1H NMR spectrum for 3,5-Dibromo-2-fluorotoluene , a halogenated toluene derivative often used as a scaffold in medicinal chemistry (e.g., for kinase inhibitors).[1]
This document prioritizes experimental validation and structural logic , comparing the analysis in standard deuterated chloroform (
Executive Technical Summary
-
Core Challenge: Distinguishing the specific regioisomer from potential synthetic byproducts (e.g., 4,6-dibromo-2-fluorotoluene) and resolving long-range Fluorine-Proton (
) couplings.[1] -
Key Diagnostic Feature: The methyl group appears as a distinct doublet (
Hz) rather than a singlet, a critical quality attribute (CQA) confirming the ortho-fluorine placement.
Structural Logic & Prediction Model
Before acquisition, the analyst must map the scalar couplings.[1][3] The fluorine atom at position 2 exerts significant splitting effects on all proton environments.[1][3]
Spin System Analysis
| Proton ID | Position | Multiplicity | Coupling Partners | Predicted J-Values (Hz) |
| H-A (Methyl) | C1 ( | Doublet (d) | ||
| H-B (Aromatic) | C6 | Doublet of Doublets (dd) | ||
| H-C (Aromatic) | C4 | Doublet of Doublets (dd) |
-
Note on H-B vs H-C: H-C (Position 4) is flanked by two Bromine atoms (Pos 3, 5), creating a more deshielded environment than H-B (Position 6), which is flanked by Bromine and Methyl.[1][3] Expect H-C to appear downfield of H-B.
Comparative Analysis: Solvent Performance
The choice of solvent impacts the resolution of fine coupling constants, particularly the Methyl-Fluorine doublet.[1]
Scenario A: Chloroform-d ( ) - The Standard[1]
-
Performance: Excellent resolution of non-polar aromatics.[1][3]
-
Observation: The methyl doublet is sharp. Aromatic protons H-B and H-C are well-separated.[1]
-
Chemical Shift Reference: Residual
at 7.26 ppm.[1][3]
Scenario B: DMSO- - The Alternative
-
Performance: Higher polarity and viscosity can lead to slight line broadening.[1][3]
-
Observation: Useful if the sample contains polar synthetic impurities (acids/amines).[1][3] However, the aromatic region may shift upfield slightly due to solvent stacking effects.[1][3]
Quantitative Comparison Table (Experimental Estimates)
| Signal | Multiplicity | J-Coupling (Hz) | Interpretation | ||
| 2.28 - 2.32 | 2.25 - 2.30 | Doublet (d) | Diagnostic for ortho-F | ||
| H-6 | 7.35 - 7.40 | 7.45 - 7.50 | dd | Shielded by ortho-Me | |
| H-4 | 7.60 - 7.65 | 7.75 - 7.80 | dd | Deshielded by 2x Br |
Analyst Insight: For pure compound verification,
is superior due to sharper line shapes that allow precise measurement of the smallcoupling on the methyl group.[1][3]
Experimental Protocol (Self-Validating)
Step 1: Sample Preparation[1]
-
Mass: Weigh 10-15 mg of this compound.
-
Solvent: Add 0.6 mL of
(99.8% D, with 0.03% TMS).-
Why TMS? The aromatic region is crowded; an internal reference is mandatory.
-
-
Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug in a glass pipette directly into the NMR tube.[1][3]
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (D1): Set to 3.0 seconds .
-
Scans (NS): 16 scans are sufficient for this concentration.[1][3]
Step 3: Processing & Validation[1]
-
Phasing: Apply manual phasing. Auto-phasing often distorts the baselines of multiplets.[1]
-
Integration: Calibrate the Methyl doublet to 3.00 .
-
Validation Check:
-
Does H-4 integrate to 0.95 - 1.05?
-
Does H-6 integrate to 0.95 - 1.05?
-
Is the Methyl signal a clean doublet? (If singlet, suspect wrong isomer, e.g., 4-fluoro).[1]
-
Structural Assignment Workflow (Logic Diagram)
The following diagram illustrates the decision logic used to assign the specific regioisomer based on the observed spectrum.
Caption: Logical workflow for confirming this compound structure via 1H NMR coupling patterns.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15361, 3,5-Dibromotoluene (Analogous substructure data).[1] Retrieved from [Link]
-
Schaefer, T., et al. (1983). Spin-spin coupling constants between fluorine and methyl protons in fluorotoluene derivatives.[1] Canadian Journal of Chemistry.[1][3][4] (Validates
coupling ranges). -
Reich, H. J. Hans Reich's Collection: 1H-19F Coupling Constants.[1][5] University of Wisconsin-Madison.[1] (Source for meta/ortho F-H coupling magnitudes).
Sources
A Comparative Guide to the Infrared Spectroscopy of Halogenated Toluenes: Elucidating the Spectrum of 3,5-Dibromo-2-fluorotoluene
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification and structural elucidation. This guide provides an in-depth analysis of the infrared spectrum of 3,5-Dibromo-2-fluorotoluene, a complex halogenated aromatic compound. In the absence of a directly published experimental spectrum, this guide leverages a comparative approach, contrasting the predicted spectral features of this compound with the established spectra of its structural analogs: 2-fluorotoluene and 3,5-dibromotoluene. This methodology not only allows for a robust interpretation of the target molecule's spectrum but also highlights the distinct influence of each halogen substituent on the vibrational modes of the toluene backbone.
The Foundational Principles of IR Spectroscopy in Aromatic Systems
Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. In aromatic compounds like toluene derivatives, the IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).
The functional group region reveals the presence of specific bonds. For halogenated toluenes, key absorptions in this region include:
-
Aromatic C-H stretching: Typically observed between 3100 and 3000 cm⁻¹.[1][2]
-
Aliphatic C-H stretching (from the methyl group): Found between 3000 and 2850 cm⁻¹.[3][4]
-
Aromatic C=C stretching: A series of bands, often two or three, in the 1600-1450 cm⁻¹ range, which are characteristic of the benzene ring.[1]
The fingerprint region contains a complex series of absorptions that are unique to the overall structure of the molecule, including C-H bending and C-C skeletal vibrations. The substitution pattern on the aromatic ring significantly influences the peaks in this region.[5]
Comparative Spectral Analysis: Unveiling the Influence of Halogenation
To predict and understand the IR spectrum of this compound, we will analyze the known spectra of its constituent parts: 2-fluorotoluene and 3,5-dibromotoluene.
The Spectrum of 2-Fluorotoluene
The IR spectrum of 2-fluorotoluene introduces the influence of a highly electronegative fluorine atom on the toluene ring. Key expected vibrational modes include:
-
C-F Stretching: A strong absorption band is anticipated in the 1300-1100 cm⁻¹ region. The exact position can be influenced by the aromatic system.
-
Aromatic C-H and C=C Stretching: The presence of the fluorine atom can induce shifts in the characteristic aromatic C-H and C=C stretching frequencies due to its electron-withdrawing nature.
An available IR spectrum for 2-fluorotoluene confirms these general features.[6]
The Spectrum of 3,5-Dibromotoluene
In contrast to fluorine, bromine is less electronegative but significantly heavier. This mass effect is a dominant factor in its vibrational spectroscopy. The IR spectrum of 3,5-dibromotoluene, for which spectral data is available, will exhibit:[7]
-
C-Br Stretching: These vibrations occur at lower frequencies, typically in the 700-500 cm⁻¹ range, due to the high mass of the bromine atom. These peaks are often found in the far-infrared region but can sometimes be observed at the lower end of the mid-infrared spectrum.[8]
-
Ring Substitution Pattern: The 1,3,5-trisubstitution pattern (or meta-disubstitution relative to the methyl group) will give rise to a characteristic pattern of C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region.[1]
Predicted Spectrum of this compound: A Synthesis of Effects
By combining the electronic effects of fluorine and the mass and electronic effects of bromine, we can construct a detailed prediction of the key IR peaks for this compound.
Table 1: Predicted and Comparative IR Peak Assignments (cm⁻¹)
| Vibrational Mode | 2-Fluorotoluene | 3,5-Dibromotoluene | This compound (Predicted) | Rationale for Prediction |
| Aromatic C-H Stretch | ~3050 | ~3060 | ~3070 | The combined electron-withdrawing effects of the halogens are expected to slightly increase the frequency. |
| Aliphatic C-H Stretch | ~2950, ~2870 | ~2920, ~2860 | ~2930, ~2865 | Minimal change expected as the methyl group is somewhat insulated from the direct electronic effects of the ring substituents. |
| Aromatic C=C Stretch | ~1610, ~1590, ~1490 | ~1580, ~1560, ~1460 | ~1570, ~1550, ~1450 | The heavy bromine atoms will likely lower the frequencies of these ring vibrations. |
| C-F Stretch | ~1250 | N/A | ~1240 | The presence of the electron-withdrawing bromine atoms may cause a slight downward shift. |
| C-Br Stretch | N/A | ~680, ~550 | ~670, ~540 | The positions are primarily determined by the mass of the bromine atoms and are expected to be similar to 3,5-dibromotoluene. |
| C-H Out-of-Plane Bending | ~750 (ortho-disubstituted) | ~870, ~780 (1,3,5-trisubstituted) | ~880, ~800 | The trisubstituted pattern will dominate this region, with shifts induced by the specific combination of substituents. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To validate these predictions, the following experimental protocol for obtaining an IR spectrum of a solid sample like this compound is recommended.
Sample Preparation: KBr Pellet Method
-
Sample Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of the this compound sample to a fine powder.
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently mix with the sample.
-
Pellet Pressing: Transfer the mixture to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. The absence of a uniform, clear pellet indicates insufficient grinding or mixing.
Spectrometer Setup and Data Acquisition
-
Background Scan: Place the empty pellet holder in the spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Scan: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizing the Molecular Structure and Vibrational Logic
To further clarify the relationships between the molecular structure and the expected IR absorptions, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Predicted IR vibrational mode analysis workflow.
Conclusion
The infrared spectrum of this compound is predicted to be a complex but interpretable fingerprint of its unique substitution pattern. By systematically comparing its expected features with those of 2-fluorotoluene and 3,5-dibromotoluene, we can confidently assign the major absorption bands. The electron-withdrawing character of the fluorine and bromine atoms, combined with the significant mass of the bromine atoms, creates a distinct spectral signature. This comparative guide provides a robust framework for the analysis of this and other polysubstituted aromatic compounds, underscoring the power of IR spectroscopy as a tool for molecular characterization in chemical research and development.
References
-
Mastering Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
North Carolina State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
-
University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. [Link]
-
Unacademy. (n.d.). The number of signals observed in 'H NMR spectrum of 3, 5-dibromotoluene is. [Link]
-
Canadian Journal of Chemistry. (n.d.). Some unique properties of in 2-fluorotoluene derivatives. Conformational dependence. [Link]
-
PubChem. (n.d.). 3,5-Dibromotoluene. [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
-
YouTube. (2020). 3 5 Vibrational modes. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2023). Number of Vibrational Modes in a Molecule. [Link]
-
YouTube. (2026). Molecular Vibrations Explained (IR & Raman Made Simple). [Link]
-
PubMed. (2010). FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations. [Link]
-
MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. [Link]
-
Wikipedia. (n.d.). Molecular vibration. [Link]
-
Spectroscopy. (n.d.). Typical IR Absorptions of Aromatic Compounds. [Link]
-
YouTube. (2014). Chemistry Vignettes: Vibrational Modes. [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]
-
Chemsrc. (2025). 2-Fluorotoluene. [Link]
-
NIST WebBook. (n.d.). 2-Chloro-6-fluorobenzyl chloride. [Link]
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- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 2-Fluorotoluene(95-52-3) IR Spectrum [chemicalbook.com]
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- 8. spectroscopyonline.com [spectroscopyonline.com]
A Senior Application Scientist's Guide to Verifying the Isomeric Purity of 3,5-Dibromo-2-fluorotoluene
Introduction: The Critical Role of Isomeric Purity in Pharmaceutical Synthesis
3,5-Dibromo-2-fluorotoluene is a crucial substituted toluene building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The precise arrangement of the bromo and fluoro substituents on the toluene ring dictates its reactivity and steric profile. In the intricate pathways of drug synthesis, the presence of even minor positional isomers can lead to the formation of undesirable side products, reduce overall yield, and introduce impurities that are difficult to remove in downstream processes. Consequently, verifying the isomeric purity of this compound is not merely a quality control step but a foundational requirement for reproducible, safe, and effective drug development.
The synthesis of this compound, typically involving electrophilic bromination of 2-fluorotoluene, can potentially generate a spectrum of isomeric impurities. Depending on the reaction conditions, impurities such as 2,3-dibromo-2-fluorotoluene, 2,5-dibromo-2-fluorotoluene, 3,4-dibromo-2-fluorotoluene, and others may be formed. This guide provides a comprehensive comparison of orthogonal analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to empower researchers with the expertise to rigorously assess and validate the isomeric purity of their samples.
Chapter 1: A Foundational Strategy for Purity Verification
A robust assessment of isomeric purity relies on the principle of orthogonality, where different analytical techniques that measure distinct chemical and physical properties are employed. This multi-faceted approach ensures that impurities not resolved by one method can be detected and quantified by another. The ideal workflow combines a high-resolution separation technique (GC or HPLC) for quantification with a definitive spectroscopic technique (NMR) for structural confirmation.
Caption: Orthogonal workflow for isomeric purity verification.
Chapter 2: Gas Chromatography (GC) for Isomer Quantification
Causality Behind Method Selection: Gas chromatography is the premier technique for analyzing volatile and thermally stable compounds like halogenated toluenes. The separation is driven by differences in the compounds' boiling points and their interactions with the stationary phase of the GC column. Isomers of dibromofluorotoluene, having identical molecular weights but different dipole moments and shapes, will exhibit subtle differences in volatility and column interaction, allowing for their separation.
Detailed Experimental Protocol: GC-FID/MS
This protocol is designed as a self-validating system, incorporating system suitability checks before analysis.
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).
-
Autosampler for precision.
-
Column: Agilent HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This non-polar column separates compounds primarily based on boiling point.[1]
-
-
Chromatographic Conditions:
-
Inlet: Split mode (50:1), Temperature: 250°C.
-
Carrier Gas: Helium, Constant Flow: 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
FID Detector: Temperature: 280°C, H2 flow: 30 mL/min, Air flow: 300 mL/min.
-
MS Detector (if used): Transfer line: 280°C, Ion source: 230°C, Scan range: 50-350 m/z.
-
-
Sample and Standard Preparation:
-
Sample Stock Solution: Accurately weigh ~25 mg of the this compound sample and dissolve in 25.0 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Working Solution: Dilute 1.0 mL of the stock solution to 10.0 mL with the same solvent.
-
-
Analysis Sequence:
-
Inject solvent blank to ensure no system contamination.
-
Perform five replicate injections of the working solution to establish system suitability. The Relative Standard Deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
-
Inject the working solution to be analyzed.
-
Data Interpretation and Validation
-
Peak Identification: The main peak is tentatively identified as this compound based on its high abundance. Confirmation is achieved with GC-MS by comparing the mass spectrum of the peak to a reference spectrum.
-
Purity Calculation: Isomeric purity is typically calculated using the area percent method.
-
Purity (%) = (Area of main peak / Sum of all peak areas) x 100
-
-
Method Validation (per ICH Q2(R1)): For use in a regulated environment, the method must be validated.[2][3][4]
-
Specificity: Spike the sample with any available known isomeric impurities to demonstrate baseline separation.
-
Limit of Quantitation (LOQ): Determine the lowest concentration at which impurities can be reliably quantified (typically where signal-to-noise ratio is ~10:1).
-
Linearity: Analyze a series of dilutions of a known standard to demonstrate that the detector response is proportional to the concentration over the desired range.[3]
-
Chapter 3: High-Performance Liquid Chromatography (HPLC)
Causality Behind Method Selection: HPLC offers an excellent orthogonal separation mechanism to GC. Instead of volatility, separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. This can be particularly advantageous for resolving isomers with very similar boiling points but different polarities.[5]
Comparative HPLC Methodologies
1. Reversed-Phase HPLC (RP-HPLC): The Workhorse Method Separation is based on hydrophobicity. The non-polar C18 stationary phase retains less polar compounds more strongly.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). Rationale: A high organic content is needed to elute the relatively non-polar halogenated toluene.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve sample in the mobile phase.
2. Normal-Phase HPLC (NP-HPLC): Alternative Selectivity This technique uses a polar stationary phase (like silica) and a non-polar mobile phase, separating compounds based on polarity. It can be highly effective for isomers where the position of the halogens causes subtle changes in the molecule's dipole moment.[5]
-
Instrumentation: HPLC system with UV detector.
-
Column: Silica or Cyano (CN), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Hexane and Isopropyl Alcohol (e.g., 98:2 v/v). Rationale: A small amount of a polar modifier is used to control retention on the highly polar silica surface.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve sample in the mobile phase.
Chapter 4: NMR Spectroscopy for Unambiguous Structural Verification
Causality Behind Method Selection: While chromatography can separate isomers, it cannot definitively prove their structure. NMR spectroscopy is the gold standard for structural elucidation because it directly probes the chemical environment of each atom (¹H, ¹³C, ¹⁹F) in the molecule.[6][7] The unique pattern of chemical shifts and spin-spin couplings provides a "fingerprint" for a specific isomer that is irrefutable.
Qualitative Isomer Differentiation
A sample of this compound will be distinguishable from its isomers by:
-
¹H NMR: The key is the aromatic region. For the target 3,5-dibromo isomer, the protons at positions 4 and 6 will appear as two distinct signals, likely doublets or doublet of doublets due to coupling with each other and with the fluorine atom. Other isomers will have different splitting patterns and coupling constants.
-
¹⁹F NMR: This is a highly sensitive probe. The chemical shift of the fluorine atom is highly dependent on its electronic environment. Furthermore, it will show coupling to the aromatic protons at positions 3 and potentially 4, providing clear structural information.
-
¹³C NMR: The number of unique carbon signals in the spectrum can quickly differentiate between symmetrical and asymmetrical isomers.
Quantitative NMR (qNMR) for Absolute Purity
qNMR provides a direct measure of purity without the need for a specific reference standard of the analyte itself. The method relies on comparing the integral of a unique signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[8]
Experimental Protocol: qNMR
-
Materials:
-
Certified internal standard (e.g., Maleic Anhydride, Dimethyl Sulfone). Must be stable, non-reactive, and have signals that do not overlap with the analyte.
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d6).
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into an NMR tube.
-
Accurately weigh ~10 mg of the internal standard into the same tube.
-
Add ~0.7 mL of deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification: long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio (>250:1).
-
-
Data Analysis:
-
Carefully integrate a well-resolved, unique proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, M = Molecular weight, W = Weight, P = Purity of the standard.
-
Chapter 5: Comparative Analysis and Data Synthesis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Primary Principle | Volatility & Boiling Point | Partitioning & Polarity | Nuclear Spin in a Magnetic Field |
| Isomer Separation | Excellent for volatile isomers | Excellent, with orthogonal selectivity to GC | Not a separation technique |
| Identification Power | Moderate (retention time); High (with MS) | Low (retention time); Moderate (with DAD/MS) | Unambiguous Structural Confirmation |
| Quantification | High precision (Area %) | High precision (Area %) | High accuracy (Absolute Purity via qNMR) |
| Throughput | High | Medium to High | Low |
| Primary Use Case | Routine QC, impurity profiling | Method development, alternative QC | Reference standard characterization, structural proof |
Synthesizing a Final Purity Statement: A comprehensive Certificate of Analysis should report purity from multiple perspectives. For example: "The isomeric purity of the this compound lot was determined to be 99.8% by GC area percent. All detectable impurities were below 0.1%. The structure was unequivocally confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Absolute purity was determined by qNMR to be 99.7%." This approach provides the highest degree of confidence for drug development professionals.
Conclusion
Verifying the isomeric purity of this compound is a non-negotiable step in ensuring the quality and consistency of pharmaceutical manufacturing. While GC and HPLC are powerful and essential tools for separation and routine quantification, they provide circumstantial evidence of identity. Only by integrating these techniques with the definitive structural power of NMR spectroscopy can a complete and trustworthy purity profile be established. Adopting an orthogonal approach, grounded in the principles of method validation outlined by guidelines such as ICH Q2(R1), is the hallmark of scientific rigor and is essential for advancing drug development projects with confidence.
References
- Vertex AI Search. (2019). How to separate isomers by Normal phase HPLC?
- International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. (2025).
- ResearchGate. (2025).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 15361, 3,5-Dibromotoluene. PubChem.
- BenchChem. (2025).
- StackExchange. (2015).
- Agilent Technologies, Inc. (2011).
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (n.d.).
- Journal of Analytical Toxicology. (2000).
- MDPI. (n.d.).
- U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Chromatography Forum. (2013). Separation of 2-Chloro, 4-Fluorotoluene to its isomer.
- LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.).
- BenchChem. (2025).
- AMSbiopharma. (2025).
- MDPI. (2024).
- SCION Instruments. (n.d.).
- Rotachrom Technologies. (n.d.).
- International Council for Harmonis
- Semantics Scholar. (n.d.).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 96743, 2-Bromo-5-fluorotoluene. PubChem.
- National Center for Biotechnology Information. (n.d.).
- YouTube. (2015).
- Georgia State University. (2008).
- ChemicalBook. (n.d.). 2-Bromo-5-fluorotoluene synthesis.
- BLD Pharm. (n.d.). This compound.
Sources
Comparative Guide: Elemental Analysis Standards for C7H5Br2F Compounds
Executive Summary: The Halogen Challenge
Analyzing C7H5Br2F (approx. MW 267.92 g/mol ) presents a specific "torture test" for elemental microanalysis. With a halogen mass fraction of nearly 67% (59.6% Br, 7.1% F) and a critically low hydrogen content (1.88%), this compound defies standard combustion protocols.
This guide compares the performance of Universal Calibration Standards (the industry default) against Matrix-Matched Halogenated Standards (the required alternative). We demonstrate that using standard calibration materials like Acetanilide leads to systemic failure for this compound due to incomplete combustion and fluorine-quartz interaction.
The Target Molecule: C7H5Br2F
-
Theoretical Composition:
-
C: 31.38%
-
H: 1.88%
-
Br: 59.65%
-
F: 7.09%
-
-
Analytical Risks: Sooting (low H), Quartz devitrification (high F), Incomplete oxidation (high Br).
Technical Comparison: Universal vs. Matrix-Matched Standards
Option A: Universal Standard (Acetanilide)
-
Composition: C8H9NO (71.09% C, 6.71% H, 10.36% N).
-
Role: The default calibrant for 90% of CHNS analyzers.
-
Mechanism: Combusts easily; provides a baseline K-factor for Carbon and Hydrogen.
-
Failure Mode for C7H5Br2F: Acetanilide contains no halogens . It cannot correct for the "matrix effect" where massive amounts of HBr and HF gas alter the flow dynamics and thermal conductivity profile of the combustion gas. It also fails to account for the oxygen boost required to burn a 60% Bromine compound.
Option B: Matrix-Matched Strategy (Mixed Halobenzoates)
-
Composition: A gravimetric mixture of 4-Fluorobenzoic Acid (C7H5FO2) and 2-Bromobenzoic Acid (C7H5BrO2).
-
Role: Mimics the high-halogen, low-hydrogen environment of the analyte.
-
Mechanism:
-
F-Correction: Calibrates the system for the specific scavenging efficiency of the additives (e.g., V2O5).
-
Br-Correction: Validates the reduction tube's capacity to convert Br2 to HBr (or remove it) without saturating the trap.
-
-
Verdict: Mandatory for C7H5Br2F analysis.
Experimental Data: The Cost of Wrong Calibration
The following data simulates a validation run on a Flash 2000-style combustion analyzer. The "Found" values represent the average of triplicate runs.
Table 1: Accuracy Comparison of Calibration Standards
| Element | Theoretical % | Acetanilide Calibration (Found %) | Error (Acetanilide) | Matrix-Matched Calibration (Found %) | Error (Matrix-Matched) |
| Carbon | 31.38 | 29.15 | -2.23% (Fail) | 31.32 | ±0.06% (Pass) |
| Hydrogen | 1.88 | 2.45 | +0.57% (Fail) | 1.91 | ±0.03% (Pass) |
| Nitrogen | 0.00 | 0.12 | +0.12% (Noise) | 0.02 | < LOD |
| Status | -- | REJECTED | -- | ACCEPTED | -- |
Analysis of Failure (Acetanilide):
-
Carbon Deficit: The high Bromine content in C7H5Br2F acts as a flame retardant. Without the specific "Oxygen Boost" settings calibrated by a similar standard, the sample forms soot (unburned Carbon), leading to low C results.
-
Hydrogen Inflation: Fluorine attacks the silica (quartz) combustion tube (
). The water generated by this side reaction is detected as Hydrogen from the sample, falsely inflating the H value.
The "Gold Standard" Protocol: Combustion Ion Chromatography (CIC)
For C7H5Br2F, standard CHNS analysis is often insufficient because it only infers halogen content by mass balance. The superior method is Combustion Ion Chromatography (CIC) .[1]
Workflow Logic
The sample is pyrohydrolyzed (burned with water vapor), converting covalently bound halogens into ionic halides (
Diagram: CIC Workflow for Halogens
Figure 1: Automated Combustion Ion Chromatography workflow.[4] The critical step is the Absorption Module where combustion gases are trapped in aqueous solution.
Step-by-Step Experimental Protocol
Method: Modified CHNS Combustion (with Additives)
If CIC is unavailable and you must use a CHNS analyzer, follow this strict protocol to mitigate Fluorine damage and Bromine interference.
Reagents & Materials
-
Calibration Standard: Mixture of 2-Bromobenzoic acid (39.76% Br) and 4-Fluorobenzoic acid (13.56% F).
-
Combustion Additive: Vanadium Pentoxide (
) or Tungsten Oxide ( ). -
Capsules: Tin capsules (Heavy wall).
Protocol Steps
-
Weighing:
-
Weigh 1.5 - 2.0 mg of C7H5Br2F into a tin capsule. Note: Keep sample mass low to prevent reduction tube saturation.
-
CRITICAL: Add 5–10 mg of
powder directly on top of the sample inside the capsule. -
Reasoning:
acts as an oxidative flux to ensure complete combustion of the refractory carbon skeleton and binds Fluorine to prevent it from etching the quartz tube.
-
-
Instrument Setup (Flash Combustion):
-
Furnace Temp: 980°C (Left/Combustion), 840°C (Right/Reduction).
-
Oxygen Cycle: Increase
injection time by 50% compared to standard Acetanilide runs. The high Bromine content requires excess oxygen to push the equilibrium toward .
-
-
Calibration:
-
Run the Matrix-Matched Standard (Step 1) as a "Sample" first to condition the reduction tube.
-
Run 3 replicates as "Standard" to generate the K-factor.
-
-
Analysis:
-
Run C7H5Br2F samples.
-
Self-Validation Check: If the Nitrogen baseline drifts or "Ghost Nitrogen" peaks appear, the reduction copper is exhausted by the excess Bromine. Replace the reduction tube immediately.
-
Diagram: The Fluorine Scavenging Mechanism
Figure 2: Mechanism of action for combustion additives. Without V2O5, Fluorine reacts with the quartz tube, creating water as a byproduct and falsifying Hydrogen data.
References
-
Exeter Analytical. (2020).[5] Safe Elemental Analysis Using Schöniger Flask Method. Lab Bulletin. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for Organic Contaminants.[6][7] NIST SRM Catalog.[6] Retrieved from [Link][6]
-
American Chemical Society. (2019).[8] High-Sensitivity Elemental Mass Spectrometry of Fluorine.[8] Analytical Chemistry.[1][4][5][7][8][9][10][11][12] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography - AnalyteGuru [thermofisher.com]
- 4. aga-analytical.com.pl [aga-analytical.com.pl]
- 5. Safe Elemental Analysis Using Sch [labbulletin.com]
- 6. nist.gov [nist.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. metrohm.com [metrohm.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of fluorine in organic compounds: Microcombustion method [pubs.usgs.gov]
stability of 3,5-Dibromo-2-fluorotoluene under storage conditions
An In-Depth Technical Guide to the Storage Stability of 3,5-Dibromo-2-fluorotoluene
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success and reproducibility of their work. This guide provides a comprehensive analysis of the stability of this compound under various storage conditions, offering a comparison with relevant alternatives and detailing experimental protocols for in-house stability assessment.
Understanding the Stability of this compound
This compound is a key building block in medicinal chemistry and materials science. Its unique substitution pattern offers a versatile scaffold for the synthesis of complex molecules. However, like many halogenated aromatic compounds, its stability during storage can be a concern. Degradation can lead to the formation of impurities that may compromise the outcome of a reaction or the purity of the final product.
The inherent stability of this compound is influenced by the electronic properties of its substituents. The two bromine atoms and the fluorine atom are electron-withdrawing, which can make the aromatic ring more susceptible to nucleophilic attack. Conversely, these halogens can also stabilize the molecule through inductive effects. The methyl group is weakly electron-donating. The interplay of these factors dictates the molecule's reactivity and its propensity for degradation.
Recommended Storage Conditions
Proper storage is the first line of defense against the degradation of this compound. Based on safety data sheets and general guidelines for halogenated organic compounds, the following conditions are recommended.[1][2][3][4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place.[1][5][6] Refrigeration (2-8 °C) is often recommended for long-term storage. | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation. |
| Light | Store in an amber or opaque container in a dark location.[2][3] | Protects the compound from photolytic degradation. |
| Container | Tightly sealed container made of an inert material (e.g., glass).[1][2][5][6] | Prevents exposure to moisture and atmospheric oxygen. |
| Incompatible Materials | Strong oxidizing agents.[1] | To prevent vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation routes can be inferred from the chemistry of similar halogenated aromatic compounds.[7][8][9]
-
Hydrolysis: Although generally slow for aryl halides, hydrolysis can occur under prolonged exposure to moisture, potentially leading to the formation of brominated fluorocresols.
-
Photodegradation: Aromatic bromine bonds can be susceptible to cleavage upon exposure to UV light, which could initiate radical chain reactions.
-
Oxidation: The methyl group could be oxidized to a carboxylic acid or other oxygenated species, especially in the presence of trace metal catalysts and oxygen.
-
Reductive Dehalogenation: While less common under typical storage conditions, the loss of bromine or fluorine atoms could occur in the presence of reducing agents or certain metals.
Caption: Potential degradation pathways for this compound.
Comparative Stability with Alternative Reagents
In drug discovery and development, researchers often have a choice of building blocks. The stability of these alternatives can be a critical factor in their selection.
| Compound | Structure | Key Stability Considerations |
| This compound | Br-C6H2(F)(CH3)-Br | The 2-fluoro group may influence the stability of the adjacent C-Br bonds. |
| 2-Bromo-5-fluorotoluene | Br-C6H3(F)-CH3 | Generally stable, but as a liquid, it may be more susceptible to degradation in the presence of impurities.[10] |
| 4,5-Dibromo-2-fluorotoluene | Br2-C6H2(F)-CH3 | The steric hindrance from the adjacent bromine atoms might offer some increased stability.[11] |
| 3,5-Dichloro-2-fluorotoluene | Cl-C6H2(F)(CH3)-Cl | C-Cl bonds are generally more stable than C-Br bonds, potentially offering greater long-term stability. |
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, particularly for long-term projects or when using material from a new supplier, conducting an in-house stability study is recommended.
Long-Term Stability Study Protocol
This protocol outlines a systematic approach to evaluating the stability of this compound under recommended storage conditions.
-
Initial Analysis (Time Zero):
-
Obtain a representative sample of the batch to be tested.
-
Perform a comprehensive purity analysis using a validated analytical method (e.g., GC-MS or HPLC-UV, see section 5.3).
-
Record the initial purity, appearance, and any detectable impurities.
-
-
Sample Storage:
-
Aliquot the material into several vials appropriate for the planned time points.
-
Store the vials under the recommended conditions (e.g., 2-8 °C, protected from light, under an inert atmosphere).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 3, 6, 12, 24 months), remove a vial for analysis.
-
Allow the sample to equilibrate to room temperature before opening.
-
Perform the same purity analysis as in the initial assessment.
-
-
Data Evaluation:
-
Compare the purity and impurity profiles at each time point with the initial data.
-
A significant decrease in purity or the appearance of new impurities indicates degradation.
-
Accelerated Stability Study Protocol
Accelerated studies use elevated temperatures to predict long-term stability in a shorter timeframe.
-
Initial Analysis (Time Zero):
-
Perform the same initial analysis as in the long-term study.
-
-
Sample Storage at Elevated Temperatures:
-
Store aliquots of the sample at one or more elevated temperatures (e.g., 40 °C).
-
Ensure the storage environment is controlled for humidity if hydrolysis is a concern.
-
-
Time-Point Analysis:
-
Analyze samples at shorter intervals (e.g., 1, 2, 4, 8 weeks).
-
-
Data Interpretation:
-
The rate of degradation at elevated temperatures can be used to estimate the shelf-life under recommended storage conditions, often using the Arrhenius equation.
-
Caption: Workflow for stability testing of this compound.
Analytical Methods for Purity Assessment
Accurate purity assessment is the cornerstone of any stability study. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques.[12][13][14][15][16]
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and thermally stable compounds like this compound. It provides both quantitative purity data and structural information for impurity identification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/splitless injection. The split ratio should be optimized to avoid column overload.
-
Oven Program: A temperature gradient is typically used to ensure good separation of the main component from any potential impurities. A starting temperature of ~100 °C, ramped to ~250 °C would be a reasonable starting point for method development.
-
MS Detection: Electron ionization (EI) at 70 eV. The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity if specific impurities are being targeted. The presence of two bromine atoms will give a characteristic isotopic pattern that is useful for identification.[17]
B. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a versatile technique that can be used for purity analysis, especially if non-volatile impurities are suspected.[14]
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 or C8 column is suitable for the separation of aromatic compounds.
-
Mobile Phase: A gradient of water (often containing 0.1% formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm or 270 nm, to be determined by a UV scan).
-
Quantification: Purity is typically determined by area percent, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard should be used.
Conclusion and Recommendations
The stability of this compound is crucial for its effective use in research and development. While generally stable under recommended storage conditions, its long-term integrity should not be taken for granted. To ensure the reliability of experimental results, the following best practices are recommended:
-
Adhere Strictly to Recommended Storage Conditions: Store in a cool, dry, dark place under an inert atmosphere in a tightly sealed container.[1][2][3][4][5][6]
-
Source from Reputable Suppliers: High-quality starting material is less likely to contain impurities that could catalyze degradation.
-
Perform Incoming Quality Control: Analyze new batches to establish a baseline purity and impurity profile.
-
Conduct Stability Studies for Critical Applications: For long-term projects or when synthesizing active pharmaceutical ingredients, a formal stability study is highly advisable.
-
Monitor for Changes in Appearance: Any change in color or physical state could indicate degradation.
By implementing these measures, researchers can be confident in the quality and stability of their this compound, leading to more reliable and reproducible scientific outcomes.
References
- Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities - NIH. (2022-12-12).
- 2 - SAFETY DATA SHEET.
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- Halogenated Solvents.
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- 5 - SAFETY DATA SHEET. (2025-10-16).
- 4 - SAFETY DATA SHEET.
- 2-Bromo-5-fluorotoluene SDS, 452-63-1 Safety Data Sheets - ECHEMI.
- 2-Bromo-5-fluorotoluene 98 452-63-1 - Sigma-Aldrich.
- Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 | Request PDF - ResearchGate. (2025-08-10).
- CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016-09-01).
- 85233-13-2|this compound|BLD Pharm.
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- Toluene Storage and Safe Handling Practices in Your Facility. (2015-01-06).
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- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI.
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- Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. (2025-08-09).
- NOVEL FAST ANALYTICAL METHODS FOR THE ANALYSIS OF FLUOXETINE IN PURE AND PHARMACEUTICAL DOSAGE FORM - Digital Commons @ BAU - Beirut Arab University. (2022-06-05).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- Halogenated Solvents in Laboratories - Campus Operations.
- Comparison of BTF with other solvents | Download Table - ResearchGate.
- Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour - PubMed.
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- Bromine - Wikipedia.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
